molecular formula C17H14O6 B15591963 Pityrogrammin

Pityrogrammin

Cat. No.: B15591963
M. Wt: 314.29 g/mol
InChI Key: YFIWRRATEOOANM-UHFFFAOYSA-N
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Description

Pityrogrammin is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3,5,7-trihydroxy-8-methoxy-6-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O6/c1-8-11(18)10-13(20)14(21)15(9-6-4-3-5-7-9)23-16(10)17(22-2)12(8)19/h3-7,18-19,21H,1-2H3

InChI Key

YFIWRRATEOOANM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Pityrogrammin: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the molecular structure and physicochemical properties of Pityrogrammin. Due to the limited availability of direct experimental data, this guide also presents information on the biological activities of structurally similar flavonoids and outlines standard experimental protocols for the characterization of such compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related flavonoid compounds.

Molecular Structure and Identification

This compound, systematically named 3,5,7-trihydroxy-8-methoxy-6-methyl-2-phenylchromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure comprises a chromen-4-one core substituted with hydroxyl, methoxy, and methyl groups, as well as a phenyl ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C17H14O6
SMILES CC1=C(C(=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O)OC
InChI InChI=1S/C17H14O6/c1-8-11(19)10-13(20)14(21)15(9-6-4-3-5-7-9)23-16(10)17(22-2)12(8)19/h3-7,18-19,21H,1-2H3
InChIKey YFIWRRATEOOANM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. While experimental data is limited, predicted values provide initial insights.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 314.29 g/mol
XlogP 3.2
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3
Topological Polar Surface Area 96.2 Ų
Monoisotopic Mass 314.079038 g/mol

Biological Activities and Therapeutic Potential (Based on Analogs)

Direct experimental evidence for the biological activities of this compound is not extensively available in the current literature. However, the activities of structurally similar flavonoids, particularly 3,5,7-trihydroxy-6-methoxyflavone, suggest potential therapeutic applications for this compound.

Antiproliferative Activity

A study on 3,5,7-trihydroxy-6-methoxyflavone, a close structural analog of this compound, demonstrated its cytotoxic activity against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Table 3: Antiproliferative Activity of 3,5,7-trihydroxy-6-methoxyflavone (Structural Analog of this compound) [1]

Cell LineCancer TypeIC50 (µM)
PC3 Prostate>100
MDA-MB-231 Breast>100
HT29 Colon>100
SiHa Cervix150
A549 Lung>100

These findings suggest that this compound may also possess antiproliferative properties, warranting further investigation against various cancer cell types.

Potential Anti-inflammatory and Antioxidant Activities

Flavonoids are a well-established class of compounds known for their antioxidant and anti-inflammatory effects. These properties are generally attributed to their ability to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate the activity of enzymes involved in inflammatory pathways. It is plausible that this compound exhibits similar activities due to its polyphenolic structure.

Postulated Signaling Pathways

Based on the known mechanisms of action for flavonoids with antiproliferative and anti-inflammatory properties, several signaling pathways can be postulated as potential targets for this compound.

signaling_pathway cluster_proliferation Antiproliferative Pathway cluster_inflammation Anti-inflammatory Pathway This compound This compound CDK_Inhibition CDK Inhibition This compound->CDK_Inhibition Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest leads to Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_Inhibition->Inflammatory_Cytokines reduces

Caption: Postulated signaling pathways for this compound's biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activities of this compound. These are generalized protocols for flavonoids and may require optimization.

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

mtt_workflow start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 solubilize Solubilize formazan (B1609692) crystals with DMSO incubation2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Assessment (Nitric Oxide Assay in Macrophages)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

no_assay_workflow start Seed RAW 264.7 Macrophages in 96-well plate pretreatment Pre-treat with this compound for 1 hour start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Measure absorbance at 540 nm griess_reaction->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in each sample. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol evaluates the free radical scavenging capacity of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a flavonoid with a well-defined molecular structure. While direct biological data is scarce, evidence from a close structural analog suggests potential antiproliferative activity. Its polyphenolic nature also implies probable anti-inflammatory and antioxidant properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic activities. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to the Chemical Constituents of the Genus Pityrogramma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fern genus Pityrogramma, commonly known as the gold- and silver-backed ferns, is a fascinating subject of phytochemical research. While a specific compound named "Pityrogrammin" does not appear in the current body of scientific literature, extensive studies on various species within this genus have led to the discovery and characterization of a diverse array of secondary metabolites. This guide provides a comprehensive overview of the key chemical compounds isolated from Pityrogramma, with a focus on their discovery, structural elucidation, and biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the rich chemical diversity of this fern genus.

The genus Pityrogramma belongs to the family Pteridaceae and comprises approximately 16 tropical species.[1] These ferns are notable for the colorful yellow or white farinose indument found on the lower surfaces of their leaves.[1][2] It is within this powdery exudate that a wealth of flavonoids and other phenolic compounds are localized.

Key Chemical Compounds Isolated from Pityrogramma

Research into the chemical composition of Pityrogramma has revealed a variety of flavonoids, dihydrochalcones, and other natural products. Several species, including P. calomelanos, P. trifoliata, and P. triangularis, have been the focus of these investigations.

Dihydrochalcones

A prominent class of compounds found in Pityrogramma is the dihydrochalcones. These compounds are derivatives of chalcones and are known for a range of biological activities.

Compound NameSource SpeciesMelting Point (°C)Reference
2',6'-dihydroxy-4'-methoxydihydrochalconePityrogramma calomelanos169-171[3][4]
2',6',4-trihydroxy-3'-methyl-4'-methoxy dihydrochalconePityrogramma triangularis-[3]
2',6',4-trihydroxy-3',5'-dimethyl-4'-methoxy dihydrochalconePityrogramma triangularis-[3]
2',6'-dihydroxy-4,3'-dimethoxy-4',5'-methylenedioxy dihydrochalconePityrogramma ebenea-[3]
Flavonoids

In addition to dihydrochalcones, various other flavonoids have been identified in Pityrogramma species.

Compound NameSource SpeciesBiological ActivityReference
KaempferolPityrogramma calomelanosCytotoxic against murine leukemia P-388 cells[5]
QuercetinPityrogramma calomelanosCytotoxic against murine leukemia P-388 cells[5]
Trifoliatol and other complex flavonoidsPityrogramma trifoliataAntifungal against Trichophyton rubrum and T. mentagrophytes (MICs between 7.8 and 31.2 μg/mL)[6]
Other Compounds

Other classes of secondary metabolites have also been isolated from Pityrogramma.

Compound NameSource SpeciesMelting Point (°C)Reference
n-tetratetracontanePityrogramma calomelanos54-55[3][4]
β-sitosterolPityrogramma calomelanos136-137[3][4]

Experimental Protocols

The isolation and characterization of chemical constituents from Pityrogramma species generally follow established natural product chemistry protocols. Below are generalized methodologies based on cited literature.

General Extraction and Isolation Protocol

experimental_workflow plant_material Aerial parts of Pityrogramma sp. extraction Maceration with Dichloromethane (B109758) plant_material->extraction filtration Filtration and Concentration extraction->filtration vlc Vacuum Liquid Chromatography (VLC) filtration->vlc Crude Extract flash_chrom Flash Chromatography vlc->flash_chrom Fractions recrystallization Recrystallization flash_chrom->recrystallization Semi-pure Compounds pure_compounds Isolated Pure Compounds recrystallization->pure_compounds

A general workflow for the isolation of compounds from Pityrogramma.
  • Plant Material Collection and Preparation : The aerial parts of the Pityrogramma species are collected and air-dried. The dried material is then ground into a fine powder.

  • Extraction : The powdered plant material is subjected to maceration with a solvent such as dichloromethane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Fractionation : The crude extract is concentrated under reduced pressure and then fractionated using Vacuum Liquid Chromatography (VLC) with a gradient of solvents, often starting with n-hexane and gradually increasing in polarity with ethyl acetate.

  • Purification : The fractions obtained from VLC are further purified using techniques like flash chromatography and recrystallization to yield pure compounds.[3][7]

Structure Elucidation

The molecular structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy : To determine the electronic transitions within the molecule.

  • Infrared (IR) Spectroscopy : To identify the functional groups present.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to establish the complete chemical structure and stereochemistry.[3]

The identification of known compounds is confirmed by comparing their spectroscopic data with those reported in the literature.[3]

Biological Activity and Potential Applications

Several compounds isolated from Pityrogramma have demonstrated interesting biological activities, suggesting their potential for further investigation in drug discovery.

Cytotoxicity

The flavonoid isolates from Pityrogramma calomelanos, including 2',6'-dihydroxy-4'-methoxydihydrochalcone, kaempferol, and quercetin, have shown cytotoxicity against murine leukemia P-388 cells.[5] Additionally, 2',6'-dihydroxy-4'-methoxydihydrochalcone exhibited high toxicity in the Brine Shrimp Lethality Test (BSLT) with an LC50 of 3.957 μg/mL, indicating its potential as an anticancer agent.[7]

Antifungal Activity

Complex flavonoids isolated from Pityrogramma trifoliata have shown notable antifungal activity against clinically important fungi, including the dermatophytes Trichophyton rubrum and T. mentagrophytes.[6] The Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for some of these compounds were in the range of 7.8 to 31.2 μg/mL.[6]

Chemical Structures of Key Compounds

Below are the chemical structures of some of the key compounds isolated from the Pityrogramma genus, rendered using the DOT language.

chemical_structures cluster_dihydrochalcone 2',6'-dihydroxy-4'-methoxydihydrochalcone cluster_flavonoids Kaempferol and Quercetin img1 img1 img2 img2 img3 img3

Chemical structures of representative compounds from Pityrogramma.

Conclusion and Future Directions

The genus Pityrogramma represents a rich source of bioactive secondary metabolites, particularly flavonoids and dihydrochalcones. While the term "this compound" does not correspond to a known compound, the diverse array of molecules isolated from these ferns showcases their potential for further phytochemical and pharmacological investigation. The cytotoxic and antifungal activities of these compounds warrant more in-depth studies to understand their mechanisms of action and to evaluate their therapeutic potential. Future research could focus on the isolation and characterization of novel compounds from unexplored Pityrogramma species, as well as the semi-synthesis of analogs of the most active compounds to improve their efficacy and pharmacokinetic properties. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers dedicated to natural product drug discovery.

References

The Chemical Landscape of Pityrogramma Ferns: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fern genus Pityrogramma, commonly known as silverback or goldback ferns, represents a rich and largely untapped source of novel bioactive compounds. These ferns are characterized by a distinctive farinose exudate on the abaxial surface of their fronds, which is a primary reservoir of a diverse array of secondary metabolites. This technical guide provides an in-depth overview of the chemical composition of Pityrogramma species, with a focus on flavonoids, terpenoids, and phenolic compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of these unique plants. This document summarizes the current knowledge on the chemical constituents of Pityrogramma ferns, details the experimental protocols for their isolation and characterization, and presents available data on their biological activities.

Phytochemical Constituents of Pityrogramma Ferns

Phytochemical investigations of Pityrogramma species have revealed a diverse array of secondary metabolites, with flavonoids being the most prominent class of compounds identified to date. Other significant constituents include terpenoids and phenolic acids.

Flavonoids

Flavonoids are a major class of polyphenolic compounds found in Pityrogramma ferns, exhibiting a wide range of biological activities. The farinose exudate of these ferns is particularly rich in flavonoid aglycones. Key flavonoids identified in various Pityrogramma species are detailed below.

Table 1: Major Flavonoids Identified in Pityrogramma Species

Compound ClassCompound NamePityrogramma SpeciesPlant PartReference(s)
Dihydrochalcone2',6'-dihydroxy-4'-methoxydihydrochalconeP. calomelanosAerial parts[1][2]
FlavanoneNeosakuranetin (2′,6′,4-trihydroxy-4′-methoxychalcone)P. calomelanosFrond exudate[3]
FlavanoneAsebogenin (2′,6′,4-trihydroxy-4′-methoxydihydrochalcone)P. calomelanosFrond exudate[3]
FlavonolKaempferol (B1673270)P. calomelanosAerial parts[1][2]
FlavonolQuercetinP. calomelanosAerial parts[1][2]
FlavonolGalangin-5,7-dimethyl etherP. triangularisFrond exudate[3]
Complex FlavonoidTrifoliatol (a novel complex flavonoid)P. trifoliataFrond exudate[4][5]
Complex FlavonoidsKnown complex flavonoidsP. trifoliataFrond exudate[4][5]
ChalconesVarious known chalconesP. trifoliataFrond exudate[4][5]
FlavanonesVarious known flavanonesP. trifoliataFrond exudate[4][5]
Terpenoids and Other Compounds

While flavonoids are the most studied compounds in Pityrogramma, other classes of secondary metabolites have also been reported.

Table 2: Other Phytochemicals Identified in Pityrogramma Species

Compound ClassCompound NamePityrogramma SpeciesPlant PartReference(s)
TerpenoidDiterpenoidsPityrogramma spp.Not specified[3]
TriterpenoidTriterpenoidsPityrogramma spp.Not specified[3]
Phenolic AcidsTotal PhenolsP. calomelanosEthanolic extract[6][7]
TanninsTotal TanninsP. calomelanosEthanolic extract[6][7]

Quantitative Analysis of Phytochemicals

Quantitative data on the chemical composition of Pityrogramma ferns is crucial for standardization and for correlating chemical profiles with biological activity. However, there is a limited amount of published quantitative data for individual compounds. The available data primarily focuses on total phenolic and tannin content, and the bioactivity of isolated compounds.

Table 3: Quantitative Phytochemical and Bioactivity Data for Pityrogramma Species

SpeciesCompound/ExtractMethodResultUnitReference(s)
P. calomelanosEthanolic extractFolin-Ciocalteu13.781 ± 0.481mg GAE/g[7]
P. calomelanosEthanolic extract-17.181 ± 0.441mg TAE/g[7]
P. calomelanos2',6'-dihydroxy-4'-methoxydihydrochalconeCytotoxicity against murine leukemia P-388 cells1.6µg/mL (IC50)[2]
P. calomelanosKaempferolCytotoxicity against murine leukemia P-388 cells14.1µg/mL (IC50)[2]
P. calomelanosQuercetinCytotoxicity against murine leukemia P-388 cells6.4µg/mL (IC50)[2]
P. trifoliataWhite FarinaAntifungal against Trichophyton rubrum15.6 / 31.2µg/mL (MIC/MFC)[4][5]
P. trifoliataYellow FarinaAntifungal against Trichophyton rubrum7.8 / 15.6µg/mL (MIC/MFC)[4][5]
P. trifoliataTrifoliatolAntifungal against Trichophyton rubrum31.2 / 62.5µg/mL (MIC/MFC)[4][5]

GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents; IC50: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of phytochemicals from Pityrogramma ferns, as cited in the literature.

General Extraction and Isolation Workflow

The isolation of pure compounds from Pityrogramma species typically involves a multi-step process beginning with solvent extraction, followed by chromatographic separation.

experimental_workflow plant_material Dried & Powdered Aerial Parts of Pityrogramma extraction Solvent Extraction (e.g., n-hexane, ethyl acetate, acetone) plant_material->extraction evaporation Evaporation in vacuo extraction->evaporation crude_extract Crude Extract evaporation->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc fractions Fractions vlc->fractions fc Flash Chromatography (FC) fractions->fc pure_compounds Pure Compounds fc->pure_compounds folin_ciocalteu_workflow extract Plant Extract reagent_addition Add Folin-Ciocalteu Reagent extract->reagent_addition incubation1 Incubate reagent_addition->incubation1 carbonate_addition Add Sodium Carbonate Solution incubation1->carbonate_addition incubation2 Incubate carbonate_addition->incubation2 measurement Measure Absorbance at ~760 nm incubation2->measurement quantification Quantify using Gallic Acid Standard Curve measurement->quantification aluminum_chloride_workflow extract Plant Extract reagent_addition Add Aluminum Chloride Solution extract->reagent_addition incubation Incubate reagent_addition->incubation measurement Measure Absorbance at ~415 nm incubation->measurement quantification Quantify using Quercetin Standard Curve measurement->quantification kaempferol_apoptosis_pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits Bcl2 Bcl-2 Kaempferol->Bcl2 downregulates Bax Bax Kaempferol->Bax upregulates Akt Akt PI3K->Akt activates Akt->Bcl2 activates Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis flavonoid_antifungal_pathway Flavonoids Flavonoids (e.g., Quercetin) FAS Fatty Acid Synthase (FAS) Flavonoids->FAS inhibits Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids Membrane Fungal Cell Membrane Integrity Fatty_Acids->Membrane maintains Growth Fungal Growth Inhibition Membrane->Growth is essential for

References

Flavonoids of Pityrogramma calomelanos: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the flavonoids isolated from the silver fern, Pityrogramma calomelanos. This document details the isolation, structural elucidation, and biological activities of key flavonoid constituents, providing a foundation for further investigation and potential therapeutic applications.

Isolated Flavonoids and Their Biological Significance

Phytochemical investigations of the aerial parts of Pityrogramma calomelanos have led to the isolation and identification of several flavonoid compounds. Notably, three compounds have been consistently reported: 2',6'-dihydroxy-4'-methoxydihydrochalcone, kaempferol (B1673270), and quercetin (B1663063).[1][2] These compounds have demonstrated significant cytotoxic effects against murine leukemia P-388 cells, suggesting their potential as anticancer agents.[1][2] Furthermore, quercetin isolated from this fern has been shown to possess mucolytic activity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolated flavonoids from Pityrogramma calomelanos.

Table 1: Physicochemical and Spectroscopic Data of Isolated Flavonoids

CompoundMolecular FormulaMolecular Weight (m/z)Melting Point (°C)UV λmax (nm)
2',6'-dihydroxy-4'-methoxydihydrochalconeC₁₆H₁₆O₄272167-168Not Reported
KaempferolNot ReportedNot ReportedNot Reported267, 367
Quercetin (3,5,7,3',4'-pentahydroxy flavone)Not ReportedNot ReportedNot ReportedNot Reported

Data compiled from multiple sources.[1][5]

Table 2: Cytotoxicity Data of Isolated Flavonoids against Murine Leukemia P-388 Cells

CompoundIC₅₀ (µg/mL)
2',6'-dihydroxy-4'-methoxydihydrochalcone3.957
KaempferolNot Reported
QuercetinNot Reported

Note: While all three compounds were reported to be cytotoxic, specific IC₅₀ values were only found for 2',6'-dihydroxy-4'-methoxydihydrochalcone from a brine shrimp lethality test, which is often used as a preliminary screen for cytotoxicity.[1][5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of flavonoids from Pityrogramma calomelanos.

Extraction and Isolation of Flavonoids

The general workflow for extracting and isolating flavonoids from the fern is depicted below.

G cluster_extraction Extraction cluster_separation Separation & Purification cluster_identification Identification P_calomelanos Aerial parts of Pityrogramma calomelanos Maceration Maceration with Dichloromethane (B109758) P_calomelanos->Maceration VLC Vacuum Liquid Chromatography (VLC) Maceration->VLC Crude Extract Flash_Chromo Flash Chromatography VLC->Flash_Chromo Fractions Recrystallization Recrystallization Flash_Chromo->Recrystallization Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Recrystallization->Spectroscopy Isolated_Flavonoids Isolated Flavonoids: - 2',6'-dihydroxy-4'-methoxydihydrochalcone - Kaempferol - Quercetin Spectroscopy->Isolated_Flavonoids

Figure 1. General workflow for flavonoid isolation and identification.

Protocol:

  • Plant Material Collection and Preparation: The aerial parts of Pityrogramma calomelanos are collected and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration using dichloromethane as the solvent. This process is repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.[5]

  • Fractionation and Purification:

    • Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC with silica (B1680970) gel as the stationary phase. A gradient of n-hexane and ethyl acetate (B1210297) is typically used as the mobile phase to separate compounds based on polarity.[5]

    • Flash Chromatography: Fractions obtained from VLC that show the presence of flavonoids (e.g., based on thin-layer chromatography analysis) are further purified using flash chromatography.[1]

    • Recrystallization: The final step in purification involves the recrystallization of the isolated compounds to obtain pure crystals.[5]

Structural Elucidation

The molecular structures of the isolated flavonoids are determined using a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the class of flavonoid and the oxygenation pattern of the aromatic rings.[1]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for complete structure determination.[1]

Cytotoxicity Assay (Murine Leukemia P-388 Cells)

The cytotoxic activity of the isolated flavonoids is evaluated against the P-388 murine leukemia cell line.

G P388_cells P-388 Murine Leukemia Cells Incubation Incubate with varying concentrations of isolated flavonoids P388_cells->Incubation MTT_assay MTT Assay to determine cell viability Incubation->MTT_assay IC50 Calculate IC₅₀ value MTT_assay->IC50

Figure 2. Experimental workflow for cytotoxicity assay.

Protocol:

  • Cell Culture: P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the isolated flavonoid compounds.

  • Incubation: The treated cells are incubated for a specific period (e.g., 48 or 72 hours).

  • Cell Viability Assay: The viability of the cells is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mucolytic Activity Assay

The mucolytic activity of quercetin is assessed by measuring the reduction in the viscosity of a mucus solution.[3]

Protocol:

  • Mucus Preparation: A solution of cow intestinal mucus is prepared.

  • Treatment: The mucus solution is treated with a solution of the isolated quercetin. A known mucolytic agent, such as acetylcysteine, is used as a positive control.[4]

  • Viscosity Measurement: The viscosity of the mucus solution is measured at specific time intervals using a viscometer.

  • Activity Evaluation: The decrease in viscosity over time is used to determine the mucolytic activity of the compound.

Potential Signaling Pathways and Mechanisms of Action

While the cited literature primarily focuses on the isolation and initial biological screening of these flavonoids, their known mechanisms of action from broader studies can provide insight into their potential signaling pathways.

G Flavonoids Flavonoids (Kaempferol, Quercetin) ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Scavenging Antioxidant_Enzymes Antioxidant Enzymes Flavonoids->Antioxidant_Enzymes Activation Inflammation Pro-inflammatory Mediators Flavonoids->Inflammation Inhibition Cell_Growth Cancer Cell Growth and Proliferation Flavonoids->Cell_Growth Inhibition Apoptosis Apoptosis Flavonoids->Apoptosis Induction Cell_Death Cell Death Apoptosis->Cell_Death

Figure 3. Postulated signaling pathways for flavonoid-induced cytotoxicity.

Flavonoids like quercetin and kaempferol are well-known for their antioxidant properties.[6] They can scavenge reactive oxygen species (ROS), which are often elevated in cancer cells. By reducing oxidative stress, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis.[6] Furthermore, flavonoids have been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death), which are key mechanisms for their anticancer effects.[6] Their anti-inflammatory properties may also contribute to their therapeutic potential.[7]

Conclusion and Future Directions

The flavonoids isolated from Pityrogramma calomelanos, particularly 2',6'-dihydroxy-4'-methoxydihydrochalcone, kaempferol, and quercetin, exhibit promising cytotoxic and mucolytic activities. The experimental protocols detailed in this guide provide a solid framework for the continued investigation of these compounds. Future research should focus on elucidating the specific mechanisms of action and signaling pathways involved in their biological effects. Further in-vivo studies and preclinical trials are warranted to fully explore the therapeutic potential of these natural products in drug development.

References

Pityrogrammin: A Technical Overview of its Chemical Identity and the Flavonoids of the Genus Pityrogramma

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identity of Pityrogrammin, a natural product likely originating from ferns of the genus Pityrogramma. While a definitive Chemical Abstracts Service (CAS) number for this compound remains elusive in prominent databases, this document provides the reported International Union of Pure and Applied Chemistry (IUPAC) name and contextualizes this compound within the broader family of flavonoids isolated from Pityrogramma species. Due to the limited availability of specific experimental data for this compound, this guide also presents a generalized workflow for the isolation and characterization of novel flavonoids from botanical sources.

Chemical Identification of this compound

Based on available chemical databases, this compound is identified by the following IUPAC name and molecular structure.

IUPAC Name and Chemical Structure

The compound designated as this compound has the systematic IUPAC name: 3,5,7-trihydroxy-8-methoxy-6-methyl-2-phenylchromen-4-one [1].

IdentifierValue
IUPAC Name 3,5,7-trihydroxy-8-methoxy-6-methyl-2-phenylchromen-4-one
Molecular Formula C₁₇H₁₄O₆[1]
SMILES CC1=C(C2=C(C(=C1O)OC)OC(=C(C2=O)O)C3=CC=CC=C3)O[1]
InChI InChI=1S/C17H14O6/c1-8-11(18)10-13(20)14(21)15(9-6-4-3-5-7-9)23-16(10)17(22-2)12(8)19/h3-7,18-19,21H,1-2H3[1]
CAS Number

Flavonoids from the Genus Pityrogramma

The genus Pityrogramma, commonly known as silver or goldback ferns, is a rich source of various flavonoids.[2][3][4] Research into different species of this fern has led to the isolation and characterization of numerous flavonoid compounds, some of which are detailed below. It is plausible that "this compound" is a trivial name for a flavonoid constituent of one of these species that is not yet widely documented.

Compound NameIUPAC NameCAS NumberSource Species
2',6'-dihydroxy-4'-methoxy-dihydrochalcone1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-oneNot readily availablePityrogramma calomelanos[2][5]
Kaempferol3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one520-18-3Pityrogramma calomelanos[2]
Quercetin2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one117-39-5Pityrogramma calomelanos[2]
TrifoliatolNot fully specifiedNot availablePityrogramma trifoliata[3]

Generalized Experimental Workflow for Natural Product Isolation

In the absence of specific experimental protocols for this compound, this section outlines a typical workflow for the isolation and characterization of flavonoid compounds from a plant source like Pityrogramma. This process is fundamental in natural product chemistry and drug discovery.

G cluster_0 Collection and Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Structure Elucidation cluster_4 Bioactivity Screening p1 Plant Material Collection (e.g., Pityrogramma fronds) p2 Drying and Grinding p1->p2 e1 Solvent Extraction (e.g., Methanol, Ethanol) p2->e1 e2 Crude Extract e1->e2 pu1 Liquid-Liquid Partitioning e2->pu1 pu2 Column Chromatography (Silica, Sephadex) pu1->pu2 pu3 Preparative HPLC pu2->pu3 pu4 Pure Compound pu3->pu4 s1 Spectroscopic Analysis (NMR, MS, UV-Vis, IR) pu4->s1 b1 In vitro Assays (e.g., Cytotoxicity, Antimicrobial) pu4->b1 s2 Structure Determination s1->s2 b2 Identification of Lead Compounds b1->b2

A generalized workflow for the isolation and characterization of natural products from botanical sources.
Detailed Methodologies

  • Collection and Preparation: The plant material (e.g., aerial parts of Pityrogramma calomelanos) is collected, identified, and dried to prevent enzymatic degradation. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of increasing polarity (e.g., hexane, ethyl acetate, followed by methanol) to separate compounds based on their solubility.

  • Purification: The crude extract is then subjected to various chromatographic techniques.

    • Column Chromatography: The extract is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase of varying solvent compositions to separate fractions.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified using preparative HPLC to isolate individual compounds in high purity.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To determine the carbon-hydrogen framework and the connectivity of atoms.

    • UV-Vis and IR Spectroscopy: To identify functional groups and chromophores.

  • Bioactivity Screening: The purified compound is then tested in various biological assays to determine its potential therapeutic effects, such as cytotoxicity against cancer cell lines, antimicrobial activity, or enzyme inhibition.

Signaling Pathways and Further Research

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. For a novel flavonoid, research would typically investigate its effects on pathways commonly associated with the observed bioactivity. For instance, if a compound exhibits anti-cancer properties, studies might focus on its impact on apoptosis, cell cycle regulation, or specific kinase signaling pathways.

The lack of a registered CAS number and detailed studies on this compound highlights a potential area for future research. The workflow described above could be applied to Pityrogramma species to re-isolate this compound for full characterization and biological evaluation. Such research would be valuable in confirming its structure, assigning a CAS number, and uncovering its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2',6'-dihydroxy-4'-methoxydihydrochalcone from Pityrogramma calomelanos Ferns

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pityrogramma calomelanos, commonly known as the silverback fern, is a species rich in various phytochemicals, including a notable dihydrochalcone, 2',6'-dihydroxy-4'-methoxydihydrochalcone. This compound has garnered significant interest within the scientific and drug development communities due to its potential therapeutic properties. Research has indicated its involvement in anti-inflammatory processes and as an inhibitor of acetylcholinesterase, suggesting its potential application in neurodegenerative diseases and inflammatory disorders.[1][2]

This document provides a comprehensive guide for the extraction, isolation, and quantification of 2',6'-dihydroxy-4'-methoxydihydrochalcone from the aerial parts of Pityrogramma calomelanos. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Data Presentation: Quantitative Analysis

The following table summarizes representative quantitative data for the extraction and analysis of dihydrochalcones from plant sources. It is important to note that yields can vary depending on the specific plant material, collection time, and extraction conditions.

ParameterValueMethod of AnalysisReference
Extraction Yield
Crude Dichloromethane (B109758) Extract YieldNot explicitly reported for P. calomelanosGravimetric[3]
Purified 2',6'-dihydroxy-4'-methoxychalcone Yield~1.29% (from crude dichloromethane extract of Piper aduncum)Gravimetric[4]
Purity of Isolated Compound
2',6'-dihydroxy-4'-methoxydihydrochalconePale yellow crystals (m.p. 169-171 °C)Melting Point, NMR, MS[3]
Analytical Quantification
Linearity Range (HPLC-UV for a similar chalcone)1 - 100 µg/mLHPLC-UV[5]
Limit of Quantification (LOQ) (LC-MS/MS for phytosterols)2.3–4.1 ng/mLLC-MS/MS[6]

Experimental Protocols

Protocol 1: Extraction of 2',6'-dihydroxy-4'-methoxydihydrochalcone

This protocol details the extraction of the target compound from the aerial parts of Pityrogramma calomelanos.

Materials and Reagents:

  • Dried and powdered aerial parts of Pityrogramma calomelanos

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (CH₃OH)

  • n-Hexane

  • Ethyl acetate

  • Chloroform

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Glassware (beakers, flasks, funnels)

  • Filter paper

Procedure:

  • Plant Material Preparation:

    • Collect fresh aerial parts of Pityrogramma calomelanos.

    • Air-dry the plant material in the shade for 7-10 days until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Perform a maceration extraction by soaking the powdered plant material (e.g., 500 g) in dichloromethane (e.g., 2.5 L) for 72 hours at room temperature with occasional stirring.

    • Alternatively, for a more exhaustive extraction, utilize a Soxhlet apparatus with dichloromethane.

    • Filter the extract through filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude dichloromethane extract.

Protocol 2: Isolation and Purification of 2',6'-dihydroxy-4'-methoxydihydrochalcone

This protocol describes the separation and purification of the target compound from the crude extract.[3]

Materials and Reagents:

  • Crude dichloromethane extract from Protocol 1

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

  • Chloroform

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • UV lamp (254 nm and 366 nm)

  • Glass column for chromatography

Procedure:

  • Vacuum Liquid Chromatography (VLC) / Flash Chromatography:

    • Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane.

    • Pack a glass column with silica gel slurried in n-hexane.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate (e.g., 50 mL each).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the target compound.

  • Recrystallization:

    • Concentrate the combined fractions containing the target compound to dryness.

    • Dissolve the residue in a minimal amount of a suitable solvent mixture, such as chloroform-n-hexane.

    • Allow the solution to stand at a cool temperature (e.g., 4°C) for crystallization to occur.

    • Collect the pale yellow crystals of 2',6'-dihydroxy-4'-methoxydihydrochalcone by filtration.[3]

    • Wash the crystals with cold n-hexane and dry them in a desiccator.

Protocol 3: Analytical Quantification by HPLC-UV

This protocol provides a representative method for the quantitative analysis of 2',6'-dihydroxy-4'-methoxydihydrochalcone. This method is based on established protocols for similar chalcone (B49325) compounds and should be validated for specific laboratory conditions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the pure compound (typically around 280-370 nm for chalcones).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of purified 2',6'-dihydroxy-4'-methoxydihydrochalcone (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude extract or purified sample.

    • Dissolve the sample in methanol and sonicate for 15 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the peak corresponding to 2',6'-dihydroxy-4'-methoxydihydrochalcone based on the retention time of the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

Mandatory Visualizations

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis P1 Collect Aerial Parts of Pityrogramma calomelanos P2 Air Dry P1->P2 P3 Grind to Powder P2->P3 E1 Maceration with Dichloromethane P3->E1 E2 Filter E1->E2 E3 Concentrate (Rotary Evaporator) E2->E3 P4 Column Chromatography (Silica Gel) E3->P4 Crude Extract P5 Collect & Combine Fractions (TLC Monitored) P4->P5 P6 Recrystallization P5->P6 A1 Characterization (NMR, MS) P6->A1 Pure Compound A2 Quantification (HPLC-UV) P6->A2

Caption: Experimental workflow for the extraction and analysis of 2',6'-dihydroxy-4'-methoxydihydrochalcone.

G cluster_inflammation Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription DHMDC 2',6'-dihydroxy-4'-methoxydihydrochalcone DHMDC->IKK Inhibits

Caption: Putative anti-inflammatory signaling pathway of 2',6'-dihydroxy-4'-methoxydihydrochalcone.

G cluster_AChE Acetylcholinesterase Inhibition AChE Acetylcholinesterase (AChE) Enzyme Active_Site Catalytic Active Site AChE->Active_Site PAS Peripheral Anionic Site (PAS) AChE->PAS Hydrolysis Hydrolysis Active_Site->Hydrolysis Catalyzes PAS->Active_Site Allosterically Modulates ACh Acetylcholine (ACh) ACh->Active_Site Binds to DHMDC 2',6'-dihydroxy-4'-methoxydihydrochalcone DHMDC->PAS Binds to

Caption: Proposed mechanism of Acetylcholinesterase inhibition by 2',6'-dihydroxy-4'-methoxydihydrochalcone.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pityrogrammin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pityrogrammin, a flavonoid with the chemical name 3,5,7-trihydroxy-8-methoxy-6-methyl-2-phenylchromen-4-one and molecular formula C17H14O6, is a natural product of interest for its potential biological activities. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique essential for the separation, identification, and quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.[1] This application note provides a comprehensive protocol for the HPLC analysis of this compound, geared towards researchers, scientists, and professionals in drug development.

The principle of this method relies on reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, a moderately polar compound, is retained by the stationary phase and subsequently eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between these two phases, and detection is typically performed using a UV-Vis or Diode Array Detector (DAD).

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described HPLC method for flavonoid analysis, which can be adapted for this compound.

Table 1: Chromatographic Conditions and Performance

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection Wavelength 256 nm
Injection Volume 10 µL
Column Temperature 30°C
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.65 µg/mL
Limit of Quantification (LOQ) 0.04 - 1.97 µg/mL

Table 2: Method Validation Parameters

ParameterTypical Range
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 3%
Intra-day Accuracy 95.0% - 105.0%
Inter-day Accuracy 95.0% - 105.0%
Recovery 97.0% - 104.0%

Experimental Protocols

This section details the step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material or sample containing this compound

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material in the shade and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered material.

    • Perform extraction with a suitable solvent such as methanol or ethanol.[2] Sonication for 30-60 minutes is a common method.

  • Filtration and Concentration:

    • Filter the extract using a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, the solvent can be evaporated under reduced pressure, and the residue redissolved in a known volume of the mobile phase.

HPLC Instrumentation and Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is typically used for the separation of multiple components in a plant extract. A representative gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 256 nm, which is a common wavelength for flavonoid detection.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Maintain the column at 30°C for reproducible results.[3]

Standard Solution Preparation and Calibration
  • Stock Solution: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of >0.999.

Analysis of Samples
  • Inject the prepared sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by using the peak area and the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material / Sample Drying Drying & Grinding Sample->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Concentration Concentration & Reconstitution Filtration->Concentration HPLC_System HPLC System Concentration->HPLC_System Inject Sample Separation C18 Reversed-Phase Separation HPLC_System->Separation Detection UV/DAD Detection (256 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Results Results & Reporting Quantification->Results

Caption: Experimental workflow for the HPLC analysis of this compound from a sample source.

Logical Relationship for HPLC Method Development

method_development cluster_parameters Method Development Parameters cluster_goals Desired Outcomes Column Column Selection (e.g., C18, C8) Resolution Good Resolution Column->Resolution Robustness Method Robustness Column->Robustness Mobile_Phase Mobile Phase (Solvents, pH, Additives) Mobile_Phase->Resolution Peak_Shape Symmetrical Peaks Mobile_Phase->Peak_Shape Mobile_Phase->Robustness Gradient Gradient Optimization Gradient->Resolution Gradient->Peak_Shape Run_Time Short Run Time Gradient->Run_Time Flow_Rate Flow Rate Flow_Rate->Peak_Shape Flow_Rate->Run_Time Temperature Column Temperature Temperature->Peak_Shape Temperature->Robustness Detection_WL Detection Wavelength Sensitivity High Sensitivity Detection_WL->Sensitivity

Caption: Key parameters influencing HPLC method development for optimal separation.

References

Application Notes: Mass Spectrometric Analysis of Pityrogrammin

Application Notes and Protocols for Antifungal Susceptibility Testing of Pityrogrammin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents. Natural products are a rich source of chemical diversity and have historically provided many effective drugs.[1][2][3] Pityrogrammin, a hypothetical novel compound, has been isolated and is under investigation for its potential therapeutic applications. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound. The described methods are based on established and standardized protocols for antifungal susceptibility testing of natural products.[4][5][6]

The primary objectives of this protocol are to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against relevant fungal strains. These parameters are crucial for evaluating the antifungal efficacy of a compound. The protocol will detail the broth microdilution method, a widely accepted technique for quantitative assessment of antifungal activity.[4][7][8][9] Additionally, this document outlines data presentation standards and provides visualizations to aid in the experimental workflow and understanding of potential mechanisms of action.

Materials and Methods

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used to assess the antifungal spectrum of this compound. Recommended strains include:

  • Candida albicans (e.g., ATCC 90028)

  • Candida glabrata (e.g., ATCC 90030)

  • Cryptococcus neoformans (e.g., ATCC 208821)

  • Aspergillus fumigatus (e.g., ATCC 204305)

Yeast strains should be cultured on Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar at 35°C for 24-48 hours. Filamentous fungi, such as Aspergillus fumigatus, should be grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until sufficient sporulation is observed.

Preparation of this compound Stock Solution

The solubility of this compound must be determined prior to preparing the stock solution. If soluble in water, sterile distilled water should be used. For hydrophobic compounds, dimethyl sulfoxide (B87167) (DMSO) is a common solvent.

  • Weigh a precise amount of purified this compound.

  • Dissolve in the appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.[4][8][9] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

a. Preparation of Fungal Inoculum:

  • For Yeasts:

    • From a fresh culture, pick several colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This can be done using a spectrophotometer at 530 nm (absorbance of 0.08-0.1).

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • For Filamentous Fungi:

    • Harvest conidia from a mature culture by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

    • Dilute this suspension as required in RPMI-1640 medium.

b. Assay Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • The last two wells of each row should serve as controls:

    • Growth Control: 100 µL of RPMI-1640 (no drug).

    • Sterility Control: 200 µL of RPMI-1640 (no drug, no inoculum).

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

c. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[7]

d. Determination of Minimum Fungicidal Concentration (MFC):

The MFC is the lowest concentration of the compound that kills the fungus.[10]

  • Following MIC determination, take 10 µL from each well that shows no visible growth and plate it onto a fresh SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no colonies grow on the subculture plates.

Data Presentation

Quantitative data from the antifungal assays should be summarized in a clear and structured table.

Fungal StrainThis compound MIC (µg/mL)This compound MFC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002816321
Candida glabrata ATCC 9003032>6416
Cryptococcus neoformans ATCC 2088218164
Aspergillus fumigatus ATCC 20430564>648

Fluconazole is included as a standard antifungal control.

Visualizations

Experimental Workflow

G Figure 1. Antifungal Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_pity Prepare this compound Stock serial_dilution Serial Dilution in 96-Well Plate prep_pity->serial_dilution prep_fungi Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum prep_fungi->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Determine MIC incubation->read_mic plate_mfc Plate for MFC read_mic->plate_mfc read_mfc Determine MFC plate_mfc->read_mfc

Caption: Figure 1. Antifungal Assay Workflow

Hypothetical Signaling Pathway for Antifungal Action

G Figure 2. Hypothetical Antifungal Mechanism This compound This compound CellWall Fungal Cell Wall This compound->CellWall Disruption CellMembrane Cell Membrane This compound->CellMembrane Permeabilization Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Ergosterol Ergosterol Synthesis CellMembrane->Ergosterol Inhibition of Apoptosis Apoptosis Ergosterol->Apoptosis ROS Reactive Oxygen Species (ROS) Production ROS->Apoptosis Mitochondria->ROS

Caption: Figure 2. Hypothetical Antifungal Mechanism

Conclusion

This document provides a comprehensive protocol for the initial in vitro evaluation of the antifungal properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data.[6] The results from these assays will provide a foundational understanding of this compound's antifungal efficacy and spectrum, guiding further research into its mechanism of action and potential as a novel therapeutic agent. Subsequent studies may involve time-kill assays, synergy testing with known antifungals, and investigations into its effects on fungal biofilms.

References

Application Notes and Protocols for In Vitro Experimental Models for Pityrogrammin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Pityrogrammin" is a hypothetical agent used for illustrative purposes within this document. The experimental models, protocols, and data presented herein are standardized templates for the in vitro evaluation of a novel bioactive compound and are not based on empirically validated results for a real-world substance known as this compound.

Application Notes

Introduction to this compound

This compound is a novel synthetic compound under investigation for its potential therapeutic properties. Preliminary in silico analyses suggest that this compound may possess both cytotoxic and anti-inflammatory activities, making it a candidate for further development in oncology and immunology. Structurally, it is hypothesized to interact with key signaling pathways involved in cell proliferation and the inflammatory response. These application notes provide a comprehensive guide to the in vitro experimental models and protocols for characterizing the bioactivity of this compound.

Postulated Mechanism of Action

It is hypothesized that this compound exerts its biological effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancer types and inflammatory conditions, the NF-κB pathway is constitutively active. This compound is postulated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action would lead to the sequestration of the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Pityrogrammin_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65_p50 IkBα p65 p50 IKK->IkBa_p65_p50 phosphorylates p65_p50 p65 p50 IkBa_p65_p50->p65_p50 IkBa_p p-IkBα (Ubiquitinated) IkBa_p65_p50->IkBa_p releases p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->IKK inhibits Proteasome Proteasomal Degradation IkBa_p->Proteasome DNA NF-κB Target Genes p65_p50_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Hypothetical signaling pathway of this compound's inhibitory action on the NF-κB cascade.

Experimental Protocols

The following protocols are designed to assess the cytotoxicity, anti-inflammatory potential, and mechanism of action of this compound in vitro.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (media with 0.5% DMSO) and a no-cell control (media only).

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at room temperature.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • LPS (from E. coli) (1 mg/mL stock)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[4]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[4] Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess Reagent in a 96-well plate and incubate for 10 minutes at room temperature.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[4][5]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: Western Blot Analysis of NF-κB p65 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer.[6] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 40 µg of total protein per lane on an SDS-PAGE gel.[7] Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and apply the chemiluminescence reagent. Visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated p65 levels to total p65 and the loading control (β-actin).

Data Presentation

Table 1: Cytotoxic Effects of this compound on HeLa Cells
This compound (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
0 (Vehicle)1.25 ± 0.08100
0.11.22 ± 0.0997.6
11.15 ± 0.0792.0
100.98 ± 0.0678.4
250.65 ± 0.0552.0
500.31 ± 0.0424.8
1000.12 ± 0.039.6
IC₅₀ (µM) 26.5
Table 2: Inhibition of Nitric Oxide Production by this compound
TreatmentThis compound (µM)Nitrite Conc. (µM) ± SDNO Inhibition (%)
Control (No LPS)02.1 ± 0.3-
LPS (1 µg/mL)045.8 ± 2.50
LPS + this compound142.1 ± 2.18.1
LPS + this compound531.5 ± 1.831.2
LPS + this compound1018.2 ± 1.560.3
LPS + this compound209.7 ± 1.178.8

Experimental Workflow Visualization

experimental_workflow start Start: In Vitro Characterization of this compound cytotoxicity Protocol 1: Cytotoxicity Screening (MTT Assay) on Cancer Cell Line (e.g., HeLa) start->cytotoxicity ic50 Determine IC₅₀ Value cytotoxicity->ic50 anti_inflam Protocol 2: Anti-inflammatory Assay (NO Production) on Macrophages (RAW 264.7) ic50->anti_inflam Select non-toxic concentrations mechanism Protocol 3: Mechanism of Action (Western Blot) for p-p65/p65 in RAW 264.7 anti_inflam->mechanism Confirm anti-inflammatory effect data_analysis Data Analysis and Interpretation mechanism->data_analysis end Conclusion: Bioactivity Profile of this compound data_analysis->end

Caption: General workflow for the in vitro characterization of this compound.

References

Application Notes & Protocols: A Hypothetical Natural Product (HNP) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds.[1][2][3] The process of identifying and developing a novel natural product into a therapeutic agent is a complex, multi-stage endeavor that leverages advanced analytical and computational techniques.[4][5] These application notes provide a comprehensive overview of the methodologies and protocols for the investigation of a Hypothetical Natural Product (HNP), from initial screening to preclinical evaluation. The workflow emphasizes a quantitative, data-driven approach to characterize the bioactivity, mechanism of action, and therapeutic potential of HNP.

1. High-Throughput Screening and Hit Identification

The initial phase of drug discovery involves screening a library of natural product extracts or purified compounds to identify "hits" that exhibit a desired biological activity. Modern high-throughput screening (HTS) platforms, often coupled with computational methods, have significantly accelerated this process.[6]

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase NP_Library Natural Product Library HTS High-Throughput Screening Assay NP_Library->HTS Screen Primary_Hits Primary Hits HTS->Primary_Hits Identify Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Validate Secondary_Assay Secondary/Orthogonal Assay Dose_Response->Secondary_Assay Confirm Confirmed_Hits Confirmed Hits (e.g., HNP) Secondary_Assay->Confirmed_Hits Select Structure_Elucidation Structure Elucidation (NMR, MS) Confirmed_Hits->Structure_Elucidation Characterize Lead_Compound Lead Compound Structure_Elucidation->Lead_Compound

Caption: High-throughput screening and hit-to-lead workflow.

Protocol 1: Cell-Based Cytotoxicity Assay

This protocol describes a common method for screening natural products for anticancer activity.

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of HNP in DMSO.

    • Perform serial dilutions of HNP in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the media in the 96-well plates with the HNP-containing media. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of HNP that inhibits 50% of cell growth).

Data Presentation: HNP Cytotoxicity

Cell LineHNP IC50 (µM)Doxorubicin IC50 (µM)
HeLa15.2 ± 1.80.8 ± 0.1
MCF-725.6 ± 2.51.2 ± 0.2
A54918.9 ± 2.11.0 ± 0.1

2. Mechanism of Action Studies

Understanding how a natural product exerts its biological effect is crucial for its development as a drug. This often involves identifying the molecular target and the signaling pathways it modulates.

Signaling Pathway: HNP-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway through which HNP induces apoptosis in cancer cells.

Apoptosis_Pathway HNP HNP ROS ↑ Reactive Oxygen Species (ROS) HNP->ROS JNK JNK Pathway Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: HNP-induced apoptotic signaling cascade.

Protocol 2: Western Blot Analysis of Apoptotic Proteins

This protocol is used to quantify changes in protein expression within a signaling pathway.

  • Protein Extraction:

    • Treat cells with HNP at its IC50 concentration for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Data Presentation: Protein Expression Changes

ProteinFold Change (HNP-treated vs. Control)
Bax2.5 ± 0.3
Bcl-20.4 ± 0.1
Cleaved Caspase-34.1 ± 0.5

3. Preclinical Evaluation: Pharmacokinetics and In Vivo Efficacy

Before a compound can be considered for clinical trials, its pharmacokinetic (PK) properties (what the body does to the drug) and in vivo efficacy must be assessed.[7]

Workflow: Preclinical Evaluation

Preclinical_Workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy In Vivo Efficacy Admin Administer HNP to Animal Model Sampling Collect Blood Samples at Time Points Admin->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PK_Params Calculate PK Parameters LCMS->PK_Params Xenograft Establish Tumor Xenograft Model Treatment Treat with HNP vs. Vehicle Xenograft->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Efficacy_Analysis Analyze Efficacy Tumor_Measurement->Efficacy_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Pityrogrammin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pityrogrammin and improving low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a novel bioactive compound isolated from ferns. Its extraction can be challenging due to its potential for low natural abundance, susceptibility to degradation under harsh extraction conditions, and the presence of co-extracting compounds with similar polarities, which can complicate purification.[1][2][3]

Q2: What are the critical factors influencing the yield of this compound extraction?

A2: Several factors can significantly impact the extraction yield of this compound. These include the quality and preparation of the plant material, the choice of extraction solvent, and the optimization of extraction parameters such as temperature, time, and pH.[4][5][6]

Q3: Which extraction methods are recommended for this compound?

A3: Both conventional and modern extraction techniques can be employed. Maceration and Soxhlet extraction are traditional methods, while Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can enhance efficiency and reduce extraction time.[4][7][8][9] The choice of method may depend on the thermal stability of this compound.

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, it is crucial to use low-temperature extraction methods like maceration or UAE.[4] When concentrating the extract, a rotary evaporator under reduced pressure is recommended to keep the temperature low.[1] Additionally, maintaining a neutral or slightly acidic pH can prevent structural changes and degradation.[4][10]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound extraction that may lead to low yields.

Problem Potential Cause Recommended Solution
Low Crude Extract Yield Inadequate Sample Preparation: Plant material is not properly dried or finely ground, preventing efficient solvent penetration.[4]Ensure plant material is thoroughly dried to a constant weight and ground into a fine, uniform powder.[4]
Improper Solvent Selection: The polarity of the extraction solvent is not suitable for this compound.Use solvents with a polarity similar to this compound. A sequential extraction with solvents of varying polarities can also be effective.[7][8] Common polar solvents for similar compounds include methanol (B129727), ethanol, or aqueous mixtures.[4]
Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio are not optimized.[4]Systematically optimize these parameters. For maceration, ensure sufficient time. For temperature-sensitive compounds, use lower temperatures for a longer duration.[4][11]
Low Purity of this compound in Extract Co-extraction of Impurities: Other compounds with similar solubility are extracted along with this compound.Employ multi-step purification protocols. This may include liquid-liquid partitioning followed by column chromatography (e.g., silica (B1680970) gel, Sephadex) with a carefully selected solvent gradient.[1][4]
Degradation of this compound: Exposure to high temperatures, extreme pH, or light during extraction or purification.Utilize low-temperature extraction methods.[4] Control the pH of the extraction medium, aiming for a neutral to slightly acidic range.[4][10] Protect the extract from light.
Inconsistent Yields Between Batches Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant material can affect this compound concentration.[5]Standardize the collection of plant material. If possible, use plants of the same age and from the same location, harvested at the same time of day.
Inconsistent Extraction Procedure: Variations in following the experimental protocol.Adhere strictly to a standardized and validated extraction protocol for all batches.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to improve extraction efficiency.

  • Sample Preparation:

    • Dry the fern material at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 80% aqueous methanol (a 1:10 solid-to-solvent ratio).[4]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 40°C and the ultrasonic power to 200 W.

    • Extract for 30 minutes.[1]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Maceration Extraction of this compound

This protocol is a simple, low-temperature extraction method.

  • Sample Preparation:

    • Prepare the dried and powdered fern material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered material and place it in a sealed container.

    • Add 100 mL of 80% aqueous methanol.

    • Let the mixture stand at room temperature for 48-72 hours with occasional shaking.[4]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

Visualizations

Pityrogrammin_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product Start Fresh Fern Material Drying Drying (40-50°C) Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator <40°C) Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Prep Improper Sample Prep Start->Prep Solvent Incorrect Solvent Start->Solvent Params Suboptimal Parameters Start->Params Degradation Compound Degradation Start->Degradation OptimizePrep Dry & Grind Properly Prep->OptimizePrep OptimizeSolvent Test Solvent Polarity Solvent->OptimizeSolvent OptimizeParams Optimize Time, Temp, pH Params->OptimizeParams LowTemp Use Low-Temp Methods Degradation->LowTemp

Caption: Troubleshooting logic for low this compound extraction yield.

References

Pityrogrammin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pityrogrammin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during this compound purification?

The primary challenges in this compound purification include achieving high recovery, maintaining the stability of the compound, removing aggregates and host cell proteins (HCPs), and controlling for protein reduction.[1] These issues can manifest as low yield, poor purity, and loss of biological activity.

Q2: How can I improve the binding of this compound to the chromatography column?

Poor binding can be due to several factors. Ensure that the buffer conditions (pH, ionic strength) are optimal for binding.[2] If using an affinity tag, verify its presence and accessibility; sometimes running the purification under denaturing conditions can expose the tag.[3] Also, consider reducing the flow rate during sample application to allow sufficient time for interaction with the resin.[4]

Q3: My this compound is precipitating during purification. What can I do?

Protein aggregation and precipitation are common issues, often caused by improper folding or unfavorable buffer conditions.[5] To address this, you can try adjusting the buffer pH and ionic strength.[1] Adding stabilizing agents such as DTT (1-20 mM) to your buffers can also help prevent aggregation.[4] In some cases, solubilization and refolding from inclusion bodies may be necessary if the protein is expressed in an insoluble form.[5]

Q4: The purity of my eluted this compound is low. How can I improve it?

Low purity is often due to insufficient washing or non-specific binding of contaminants.[2] Try increasing the stringency of your wash steps by adding more wash volumes or optimizing the composition of the wash buffer.[2][3] If the issue persists, an additional purification step using a different chromatography technique (e.g., ion exchange followed by size exclusion) may be necessary.[6]

Q5: I am experiencing low yield of this compound. What are the potential causes and solutions?

Low yield can stem from issues at various stages of the purification process.[1]

  • Low expression levels: The initial concentration of the target protein may be too low.[2] Consider optimizing expression conditions or concentrating the initial lysate.[4]

  • Protein loss during washing: Your wash conditions might be too harsh, causing the target protein to elute prematurely.[3]

  • Inefficient elution: The elution conditions may be too mild, leaving a significant amount of your protein bound to the resin.[3] Optimizing the pH and concentration of the elution buffer can help.[3]

Troubleshooting Guides

Problem 1: No this compound Detected in the Eluate

This is a critical issue that can arise from several factors. Follow this guide to diagnose and resolve the problem.

Troubleshooting Steps:

  • Verify Protein Expression and Tag Integrity:

    • Confirm that the this compound construct is being expressed correctly and includes the affinity tag. Sequence the DNA construct to check for errors.[3]

    • Perform a Western blot on the crude lysate using an anti-tag antibody to confirm the presence and correct size of the tagged protein.[3]

  • Check for Binding Issues:

    • Inaccessible Affinity Tag: The tag may be buried within the folded protein. Consider performing the purification under denaturing conditions to expose the tag.[3]

    • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the tag and the resin.[2]

  • Evaluate Lysate Preparation:

    • Overly Aggressive Lysis: Mechanical lysis methods like sonication can sometimes denature the protein, preventing it from binding.[4] Use milder lysis conditions if possible.

Problem 2: this compound is Eluting with Contaminants

High levels of impurities in the final eluate compromise downstream applications. Use these steps to improve purity.

Troubleshooting Steps:

  • Optimize Wash Steps:

    • Insufficient Washing: Increase the number of column volumes used for washing.[2]

    • Wash Buffer Composition: The wash buffer may not be stringent enough. Try increasing the concentration of the competitive agent (e.g., imidazole (B134444) for His-tags) or adjusting the salt concentration and pH to disrupt weak, non-specific interactions.[3]

  • Address Non-Specific Binding:

    • Hydrophobic Interactions: If non-specific hydrophobic interactions are suspected, consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer.[4]

    • Resin Choice: The chromatography resin itself might be binding to other proteins.[2] An additional purification step with a different resin type may be necessary.[6]

  • Check for Protein Aggregation:

    • Aggregates can co-elute with the target protein. Analyze the eluate by size exclusion chromatography to check for the presence of aggregates.[1] If present, optimize buffer conditions to improve protein stability.[1]

Quantitative Data Summary

The following tables provide representative data that can be expected during a typical this compound purification experiment. Actual results will vary depending on the specific experimental conditions.

Table 1: this compound Purification Yield and Purity

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Lysate500255100
Affinity Chromatography3022.57590
Ion Exchange Chromatography1513.59054
Size Exclusion Chromatography1211.49545.6

Table 2: Troubleshooting Buffer Conditions

IssueParameter to AdjustRecommended Range
Poor BindingpH6.5 - 8.5 (Varies with pI)
Salt Concentration (NaCl)150 - 500 mM
Protein AggregationpH6.0 - 8.0
Additive (e.g., Arginine)50 - 500 mM
Low PurityWash Buffer Imidazole20 - 50 mM (for His-tag)
Elution Buffer pH4.5 - 5.5 or 8.0+ (Varies)

Experimental Protocols

Protocol 1: Cell Lysis for this compound Extraction
  • Cell Pellet Preparation: Harvest cells expressing this compound by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

  • Lysis: Lyse the cells using one of the following methods:

    • Sonication: Sonicate on ice using short bursts of 15 seconds followed by 45 seconds of rest to prevent overheating. Repeat for a total of 5 minutes of sonication time.

    • High-Pressure Homogenization: Pass the cell suspension through a high-pressure homogenizer at 15,000 psi.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble this compound for subsequent purification.

Protocol 2: Affinity Chromatography Purification of this compound
  • Column Equilibration: Equilibrate the affinity chromatography column (e.g., Ni-NTA for His-tagged this compound) with 5 column volumes of binding buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Sample Loading: Load the clarified lysate onto the column at a low flow rate (e.g., 1 mL/min) to ensure efficient binding.[4]

  • Washing: Wash the column with 10-20 column volumes of wash buffer (binding buffer containing 20 mM imidazole for His-tags) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with 5 column volumes of elution buffer (binding buffer containing 250 mM imidazole for His-tags).

  • Fraction Collection: Collect the eluate in 1 mL fractions and analyze for the presence of this compound using SDS-PAGE or a protein assay.

Visualizations

experimental_workflow start Start: Cell Culture lysis Cell Lysis & Clarification start->lysis affinity Affinity Chromatography (Capture) lysis->affinity ion_exchange Ion Exchange Chromatography (Polishing) affinity->ion_exchange sec Size Exclusion Chromatography (Final Polishing) ion_exchange->sec analysis Purity & Yield Analysis sec->analysis end End: Purified this compound analysis->end

Caption: A typical experimental workflow for this compound purification.

troubleshooting_logic problem Problem: Low Yield check_binding Check Flow-through for Target Protein problem->check_binding check_elution Analyze Column Post-Elution problem->check_elution binding_issue Binding Issue Detected check_binding->binding_issue Protein Present elution_issue Elution Issue Detected check_elution->elution_issue Protein Remains solution_binding Optimize Binding Buffer - Adjust pH/Salt - Reduce Flow Rate binding_issue->solution_binding solution_elution Optimize Elution Buffer - Increase Eluent Concentration - Change pH elution_issue->solution_elution

Caption: Troubleshooting logic for low this compound yield.

References

Pityrogrammin degradation prevention during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pityrogrammin" is a placeholder name for the purpose of this guide. The information provided is based on general knowledge of peptide and protein-based therapeutic degradation and prevention strategies. Researchers should adapt these recommendations to the specific properties of their molecule of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during experiments.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues related to this compound instability, offering potential causes and actionable solutions.

ProblemPotential CausesTroubleshooting Steps
Loss of Activity After a Single Freeze-Thaw Cycle - Formation of ice crystals disrupting protein structure.- Increased solute concentration during freezing.1. Aliquot this compound into single-use vials to avoid repeated freeze-thaw cycles.2. Use a cryoprotectant such as glycerol (B35011) (5-20% v/v) or sucrose (B13894) (5-10% w/v) in the storage buffer.3. Flash-freeze aliquots in liquid nitrogen before transferring to -80°C storage.
Precipitation During Storage at 4°C - Suboptimal buffer pH or ionic strength.- High protein concentration.- Microbial contamination.1. Ensure the buffer pH is at least 1-2 units away from this compound's isoelectric point (pI).2. Optimize the salt concentration (e.g., 50-150 mM NaCl).3. Store at a lower, optimized concentration.4. Filter-sterilize the this compound solution through a 0.22 µm filter before storage.
Evidence of Proteolytic Cleavage in SDS-PAGE - Contamination with endogenous proteases from the expression system.- Incomplete removal of proteases during purification.1. Add a broad-spectrum protease inhibitor cocktail to the lysis and purification buffers.2. Incorporate multiple chromatography steps with different separation principles (e.g., affinity, ion exchange, size exclusion).3. Perform all purification steps at 4°C to reduce protease activity.
Oxidation of Sensitive Residues (e.g., Met, Cys, Trp) - Exposure to atmospheric oxygen.- Presence of metal ions that catalyze oxidation.- Generation of reactive oxygen species (ROS) by buffer components.1. Degas buffers before use.2. Add reducing agents such as Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.1-0.5 mM) to the buffer.3. Include a metal chelator like Ethylenediaminetetraacetic acid (EDTA) (0.1-1 mM) in the buffer.
Formation of Aggregates Detected by DLS or SEC - Exposure to hydrophobic surfaces (e.g., plasticware, air-water interface).- Thermal stress.- Inappropriate buffer conditions.1. Use low-protein-binding microcentrifuge tubes and pipette tips.2. Add non-ionic surfactants like Polysorbate 20 or 80 (0.01-0.1%) to the buffer.3. Avoid vigorous vortexing or shaking; mix by gentle inversion.4. Optimize buffer pH and ionic strength.

This compound Stability Data Summary

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Effect of pH on this compound Stability at 4°C for 7 Days

pH% Remaining Monomer (SEC-HPLC)% Biological Activity
4.085.2%80.5%
5.098.1%99.2%
6.099.5%100%
7.095.3%94.8%
8.089.7%88.1%

Table 2: Effect of Temperature on this compound Stability in Optimal Buffer (pH 6.0) for 24 Hours

Temperature (°C)% Remaining Monomer (SEC-HPLC)% Biological Activity
499.8%100%
2596.2%95.1%
3788.4%85.3%

Table 3: Impact of Excipients on this compound Stability (Freeze-Thaw Cycle)

Excipient% Remaining Monomer (SEC-HPLC)% Biological Activity
None82.1%79.5%
10% Glycerol97.5%98.2%
5% Sucrose96.8%97.1%
0.1% Polysorbate 8094.3%93.8%

Experimental Protocols

Protocol 1: Standard this compound Storage Buffer Preparation
  • Buffer Components:

    • 20 mM Histidine

    • 150 mM NaCl

    • 10% (v/v) Glycerol

    • pH 6.0

  • Procedure:

    • Dissolve Histidine and NaCl in 80% of the final volume of nuclease-free water.

    • Adjust the pH to 6.0 using 1M HCl or 1M NaOH.

    • Add Glycerol and mix thoroughly.

    • Bring the final volume to 100% with nuclease-free water.

    • Filter-sterilize the buffer using a 0.22 µm syringe filter.

    • Store the buffer at 4°C.

Protocol 2: Aliquoting and Freeze-Thaw Procedure
  • Objective: To minimize degradation from repeated freeze-thaw cycles.

  • Procedure:

    • Dilute this compound to the desired working concentration using the standard storage buffer.

    • Dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume should be appropriate for a single experiment.

    • Tightly cap the tubes.

    • Flash-freeze the aliquots by immersing them in liquid nitrogen for 30 seconds.

    • Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.

    • For use, thaw an aliquot rapidly in a 37°C water bath until just thawed, then immediately place it on ice. Do not refreeze.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a new peak in the reverse-phase HPLC chromatogram after a week at 4°C. What could be the cause?

A1: A new peak could indicate a modification to the this compound molecule. Common modifications include oxidation or deamidation. To investigate this:

  • Oxidation: Add a reducing agent like DTT or TCEP to your storage buffer.

  • Deamidation: This process is often pH-dependent. Review the stability of your peptide at different pH values to find the optimal storage pH.[1]

Q2: I observe a significant loss of this compound concentration after sterile filtration. Why is this happening and how can I prevent it?

A2: This is likely due to non-specific binding of this compound to the filter membrane. To mitigate this:

  • Use a filter membrane made of a low-protein-binding material, such as Polyvinylidene fluoride (B91410) (PVDF) or Polyethersulfone (PES).

  • Consider pre-conditioning the filter by passing a small amount of buffer containing a non-target protein (like Bovine Serum Albumin) or a surfactant (like Polysorbate 20) through it before filtering your this compound sample.

Q3: Can I store this compound in my -20°C freezer instead of a -80°C freezer?

A3: While -20°C is better than 4°C for long-term storage, -80°C is highly recommended for peptide and protein-based therapeutics. At -20°C, there can still be molecular mobility within the frozen matrix, which can lead to slow degradation over time. For optimal long-term stability, -80°C or liquid nitrogen storage is preferred.

Visualizations

Signaling Pathway and Experimental Workflows

Pityrogrammin_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical this compound signaling cascade.

Pityrogrammin_Purification_Workflow This compound Purification Workflow Cell_Lysate Cell Lysate (with Protease Inhibitors) Affinity_Chrom Affinity Chromatography Cell_Lysate->Affinity_Chrom Elution Elution Affinity_Chrom->Elution Ion_Exchange Ion Exchange Chromatography Elution->Ion_Exchange Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion Final_Product Pure this compound Size_Exclusion->Final_Product

Caption: Standard this compound purification workflow.

Degradation_Troubleshooting_Logic Degradation Troubleshooting Logic start Degradation Observed? check_purity Check Purity (SDS-PAGE / SEC) start->check_purity Yes check_activity Check Activity (Bioassay) start->check_activity No, but... proteolysis Proteolysis? check_purity->proteolysis Multiple Bands aggregation Aggregation? check_purity->aggregation High MW Species modification Modification? check_purity->modification Shift in Peak solution1 Add Protease Inhibitors proteolysis->solution1 solution2 Optimize Buffer (pH, Surfactants) aggregation->solution2 solution3 Add Reducing Agents / Chelators modification->solution3

Caption: Logic diagram for troubleshooting degradation.

References

Technical Support Center: Optimizing HPLC Separation of Pityrogrammin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Pityrogrammin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in isomer separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomer peaks?

A1: This is a common challenge when separating structurally similar isomers. The primary cause is insufficient differential interaction between the isomers and the stationary phase.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of the HPLC column is the most critical factor for chiral and positional isomer separations.[1][2]

    • Action: Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the go-to choice due to their broad applicability and high success rates in creating the necessary stereospecific interactions.[3][4] For positional isomers, consider columns with different selectivities, such as phenyl-hexyl or cyano phases, in addition to standard C18 columns.[5][6]

  • Adjust Mobile Phase Composition: The mobile phase composition directly influences selectivity.[1][7]

    • Action (Normal Phase): Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes in the modifier percentage can dramatically alter selectivity.

    • Action (Reversed-Phase): Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). These solvents interact differently with both the analyte and the stationary phase, which can alter selectivity.[8] Adding additives or adjusting their concentration can also change the elution order.[1]

  • Lower the Flow Rate: Chiral separations, in particular, often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min). This provides more time for the isomers to interact with the chiral stationary phase, enhancing the potential for separation.[9]

  • Reduce Column Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often improves resolution in chiral separations.[9] This can enhance the subtle intermolecular interactions required for chiral recognition.[9]

Q2: My isomer peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for isomers can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate injection solvent.

Troubleshooting Steps:

  • Address Secondary Interactions: If using a silica-based column, residual silanol (B1196071) groups can cause tailing, especially with basic compounds.

    • Action: Add a mobile phase modifier like triethylamine (B128534) (TEA) to block active silanol sites. Alternatively, use a modern, high-purity, end-capped silica (B1680970) column designed to minimize these interactions.[10]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[9][10]

    • Action: Reduce the injection volume or decrease the sample concentration.

  • Use an Appropriate Injection Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[9]

    • Action: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.

Q3: My retention times are drifting and inconsistent between runs. How can I improve reproducibility?

A3: Inconsistent retention times are typically due to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is especially critical when using mobile phase additives, as the stationary phase surface needs time to become saturated.

    • Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure the baseline is stable.

  • Maintain Consistent Mobile Phase Preparation: The mobile phase must be prepared accurately and consistently for every run.[11]

    • Action: Always use high-purity, HPLC-grade solvents.[12] If using a buffer, ensure the pH is measured and adjusted before adding the organic modifier. Premix mobile phase components to avoid errors from the pump's proportioning valves.

  • Use a Column Thermostat: Temperature has a significant effect on retention time. Fluctuations in ambient lab temperature can cause drift.

    • Action: Use a thermostatically controlled column compartment to maintain a constant temperature throughout the analysis.

Data Presentation: HPLC Method Screening Parameters

The following tables summarize typical starting conditions for screening and optimizing the separation of this compound isomers.

Table 1: Chiral Stationary Phase (CSP) Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed-Phase)Condition 3 (Polar Organic)
Column Type Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)Polysaccharide-based CSP (Immobilized)Polysaccharide-based CSP (Immobilized)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v) with 0.1% Formic AcidAcetonitrile / Methanol (50:50, v/v)
Flow Rate 0.7 mL/min0.8 mL/min0.7 mL/min
Temperature 25°C25°C25°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL5 µL

Table 2: Mobile Phase Optimization Parameters (Example for Normal Phase)

ParameterCondition ACondition BCondition CCondition D
Column Lux® Cellulose-1Lux® Cellulose-1Lux® Cellulose-1Lux® Cellulose-1
Hexane (%) 95908580
Isopropanol (%) 5101520
Flow Rate 0.7 mL/min0.7 mL/min0.7 mL/min0.7 mL/min
Temperature 25°C25°C25°C25°C

Experimental Protocols

Protocol 1: General Method Development for this compound Isomer Separation

  • Analyte Information Gathering: Review all available information on this compound, including its structure, polarity (logP), pKa, and solubility. This will inform the initial choice between normal-phase, reversed-phase, or polar organic mode chromatography.

  • Initial Column and Mobile Phase Screening:

    • Select a set of 2-3 chiral stationary phases (CSPs) with different selectivities (e.g., an amylose-based and a cellulose-based column).[3]

    • Perform initial screening runs using the generic conditions outlined in Table 1. This is the most effective way to develop a robust chiral separation.[3]

  • Evaluation of Screening Results:

    • Analyze the chromatograms from the screening runs. Look for the column and mobile phase combination that provides the best selectivity (separation between the isomer peaks), even if the resolution is not yet baseline.

  • Method Optimization:

    • Select the most promising condition from the screening phase for further optimization.

    • Mobile Phase: Systematically adjust the ratio of the mobile phase components in small increments (e.g., 2-5%) to fine-tune selectivity and retention time.

    • Temperature: Evaluate the effect of column temperature. Test temperatures at 15°C, 25°C, and 40°C to see the impact on resolution. Lower temperatures often improve chiral separations.[9]

    • Flow Rate: Investigate the effect of flow rate. Test at 0.5, 0.7, and 1.0 mL/min to find the best balance between resolution and analysis time.

  • Final Method Validation: Once optimal conditions are established, perform validation experiments to assess robustness, reproducibility, linearity, and accuracy.

Visualizations

HPLC_Optimization_Workflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_end Phase 3: Finalization Start Define Separation Goal (this compound Isomers) Screen_Columns Screen Multiple CSPs (Cellulose, Amylose, etc.) Start->Screen_Columns Screen_Modes Test Different Modes (NP, RP, Polar Organic) Screen_Columns->Screen_Modes Select_Best Select Best Condition (Highest Selectivity) Screen_Modes->Select_Best Opt_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Select_Best->Opt_Mobile_Phase Opt_Temp Optimize Temperature Opt_Mobile_Phase->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Validate Validate Method (Robustness, Reproducibility) Opt_Flow->Validate

Caption: Workflow for HPLC method development for isomer separation.

Troubleshooting_Tree Problem Poor Resolution or Co-elution? Change_Column Screen Different CSP Columns Problem->Change_Column Yes Tailing_Peaks Tailing Peaks? Problem->Tailing_Peaks No Adjust_MP Adjust Mobile Phase (Solvent Ratio / Type) Change_Column->Adjust_MP Lower_Temp Lower Column Temperature Adjust_MP->Lower_Temp Lower_Flow Decrease Flow Rate Lower_Temp->Lower_Flow Final Separation Improved Lower_Flow->Final Reduce_Conc Reduce Sample Concentration / Volume Tailing_Peaks->Reduce_Conc Yes Tailing_Peaks->Final No Check_Solvent Check Injection Solvent (Use Mobile Phase) Reduce_Conc->Check_Solvent Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Check_Solvent->Add_Modifier Add_Modifier->Final

Caption: Troubleshooting decision tree for common HPLC isomer separation issues.

References

Pityrogrammin NMR Signal Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of Pityrogrammin.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad singlet in my ¹H NMR spectrum that disappears upon D₂O exchange. What is it?

A1: This is characteristic of exchangeable protons, which in the case of this compound are the hydroxyl (-OH) protons at positions C-3, C-5, and C-7. The addition of a small amount of deuterium (B1214612) oxide (D₂O) leads to the exchange of these protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This is a standard method for confirming the presence of -OH or -NH protons.

Q2: The aromatic region of my ¹H NMR spectrum is crowded, making it difficult to assign the signals for the B-ring protons. How can I resolve this?

A2: Signal overlapping in the aromatic region is a common challenge. To resolve this, 2D NMR experiments are highly recommended. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify adjacent protons on the phenyl ring. Additionally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons over two or three bonds, which is invaluable for unambiguously assigning the protons based on their connectivity to specific carbons in the B-ring.

Q3: I am having trouble assigning the singlets for the methyl and methoxy (B1213986) groups. How can I differentiate them?

A3: Both the C-6 methyl group and the C-8 methoxy group will appear as singlets in the ¹H NMR spectrum. To distinguish them, you can use an HMBC experiment. The protons of the C-6 methyl group will show a correlation to the C-6 carbon, as well as to C-5 and C-7. The protons of the C-8 methoxy group will show a correlation to the C-8 carbon. Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be insightful. Irradiation of the methoxy protons may show a NOE to a nearby proton, helping to confirm its spatial proximity to other groups.

Q4: My baseline is noisy and some peaks are broad. What could be the cause?

A4: A noisy baseline and broad peaks can result from several factors. Ensure your sample is of sufficient concentration and purity. Paramagnetic impurities can lead to significant line broadening. Poor shimming of the NMR magnet can also result in broad peaks and a distorted baseline. It is also possible that the compound is aggregating at the concentration used for the NMR experiment. Trying a different solvent or acquiring the spectrum at a different temperature might help.[1]

Troubleshooting Guides

Problem: Ambiguous Aromatic Proton Assignments

This guide outlines a workflow for resolving overlapping signals in the aromatic region of the ¹H NMR spectrum of this compound.

G Workflow for Aromatic Proton Assignment cluster_1D 1D NMR Analysis cluster_2D 2D NMR Experiments cluster_assignment Final Assignment start Overlapping Aromatic Signals in ¹H NMR check_coupling Analyze coupling patterns (multiplicities) start->check_coupling cosy Run COSY Experiment check_coupling->cosy If ambiguity persists hsqc Run HSQC/HMQC Experiment cosy->hsqc Identify proton-carbon one-bond correlations hmbc Run HMBC Experiment hsqc->hmbc Identify long-range proton-carbon correlations assign Assign Protons Unambiguously hmbc->assign

Caption: Workflow for resolving ambiguous aromatic proton signals.

Problem: Confirming Hydroxyl Proton Signals

This guide provides a logical flow for the identification of hydroxyl (-OH) proton signals.

G Confirmation of Hydroxyl Protons start Observe broad singlet(s) in ¹H NMR d2o_exchange Add a drop of D₂O to the NMR tube and re-acquire spectrum start->d2o_exchange observe_disappearance Does the broad singlet disappear? d2o_exchange->observe_disappearance yes Yes observe_disappearance->yes no No observe_disappearance->no conclusion_yes Signal corresponds to an exchangeable -OH proton. yes->conclusion_yes conclusion_no Signal is not from an exchangeable proton. Investigate other possibilities (e.g., impurity, locked conformation). no->conclusion_no

Caption: Decision tree for confirming hydroxyl proton signals.

Data Presentation

Hypothetical NMR Data for this compound

The following table summarizes the plausible ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆. These are predicted values based on the known structure and typical shifts for similar compounds.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityIntegrationPlausible J-coupling (Hz)
2162.5----
3103.0----
4182.0----
4a105.0----
5161.0----
6108.0----
7165.0----
890.0----
8a157.0----
1'131.0----
2', 6'126.07.95d2HJ = 7.5
3', 5'129.07.50t2HJ = 7.5
4'130.07.55t1HJ = 7.5
3-OH-9.50br s1H-
5-OH-12.80br s1H-
7-OH-10.90br s1H-
6-CH₃8.02.10s3H-
8-OCH₃60.03.80s3H-

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a clean, 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 1D ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Set up and run standard 2D NMR experiments (COSY, HSQC, HMBC) using the spectrometer's default parameters.

    • Adjust the spectral widths and number of increments as needed for optimal resolution.

    • Processing of 2D data involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • D₂O Exchange Experiment:

    • After acquiring the initial ¹H NMR spectrum, carefully add one drop of D₂O to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum to observe the disappearance of exchangeable proton signals.

References

Troubleshooting Pityrogrammin instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of Pityrogrammin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound instability in my cell culture experiments?

A1: The most common indicators of this compound instability include:

  • Reduced or inconsistent biological activity: You may observe a weaker than expected or variable effect on your cells (e.g., decreased inhibition of the target pathway).

  • Precipitate formation: The appearance of visible particles in the cell culture medium after the addition of this compound.

  • Changes in media color: A noticeable change in the color of the culture medium, which can indicate a chemical reaction or pH shift.

  • Inconsistent dose-response curves: Difficulty in obtaining reproducible results across different experiments.

Q2: How should I properly store and handle the this compound stock solution?

A2: For optimal stability, this compound stock solutions (typically in DMSO) should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light. Before use, thaw the aliquot at room temperature and vortex briefly.

Q3: Can components of the cell culture medium affect this compound's stability?

A3: Yes, certain components in cell culture media can impact the stability of this compound. For example, high concentrations of serum proteins may bind to the compound, reducing its effective concentration. Components like L-glutamine and certain vitamins can also degrade over time, potentially affecting the overall chemical environment of the media and, consequently, this compound's stability.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Medium

If you observe a precipitate after adding this compound to your cell culture medium, consider the following causes and solutions.

  • Cause 1: Poor Solubility. this compound may have limited solubility in aqueous solutions like cell culture media.

    • Solution: Decrease the final concentration of this compound in your experiment. You can also try pre-diluting the this compound stock in a serum-free medium before adding it to your final culture conditions.

  • Cause 2: Interaction with Media Components. The compound may be reacting with components in the media, leading to precipitation.

    • Solution: Test the solubility of this compound in different types of media (e.g., DMEM vs. RPMI-1640) or in a basal salt solution to identify potential interactions.

Issue 2: Reduced or Inconsistent Biological Activity

If this compound is not producing the expected biological effect or the results are not reproducible, investigate the following possibilities.

  • Cause 1: Chemical Degradation. The compound may be degrading in the culture medium over the course of the experiment.

    • Solution: Perform a time-course experiment to assess the stability of this compound. This can be done by preparing a complete medium with this compound and incubating it under cell culture conditions (37°C, 5% CO2) for different durations (e.g., 0, 6, 12, 24, 48 hours) before adding it to the cells.

  • Cause 2: Adsorption to Plasticware. this compound may be adsorbing to the surface of your cell culture plates or tubes, reducing its effective concentration.

    • Solution: Consider using low-adhesion plasticware. You can also pre-incubate the plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: this compound Stability in Different Cell Culture Media

Media TypeIncubation Time (hours)Remaining this compound (%)
DMEM + 10% FBS2485 ± 4
RPMI-1640 + 10% FBS2478 ± 6
Serum-Free DMEM2492 ± 3
Serum-Free RPMI-16402488 ± 5

Table 2: Effect of Temperature on this compound Stability in DMEM + 10% FBS

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
44898 ± 2
254891 ± 5
374865 ± 7

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines a method to quantify the amount of this compound remaining in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound-Containing Medium:

    • Prepare a solution of this compound in your desired cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration.

    • Dispense aliquots of this medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48 hours).

  • Incubation:

    • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection:

    • At each time point, remove one tube and immediately process it for HPLC analysis.

  • Sample Preparation:

    • Add an equal volume of ice-cold acetonitrile (B52724) to the medium sample to precipitate proteins.

    • Vortex vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from other components.

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the 0-hour time point.

Visualizations

Pityrogrammin_Signaling_Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->raf

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the Raf kinase.

Experimental_Workflow prep_media Prepare this compound in Culture Medium dispense Aliquot for Each Time Point prep_media->dispense incubate Incubate at 37°C, 5% CO2 dispense->incubate sample Collect Samples at Time Points incubate->sample prepare_hplc Prepare Samples for HPLC sample->prepare_hplc analyze Analyze by HPLC prepare_hplc->analyze quantify Quantify Remaining This compound analyze->quantify

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Troubleshooting_Tree start Inconsistent Results with this compound check_precipitate Is there a precipitate? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate no_precipitate No check_precipitate->no_precipitate solubility_issue Potential Solubility Issue yes_precipitate->solubility_issue check_activity Is Biological Activity Reduced? no_precipitate->check_activity yes_activity Yes check_activity->yes_activity no_activity No check_activity->no_activity degradation_issue Potential Degradation or Adsorption yes_activity->degradation_issue other_issue Consider Other Experimental Variables no_activity->other_issue

Improving the efficiency of Pityrogrammin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of Pityrogrammin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the palladium-catalyzed cyclization of Intermediate C to form the core structure, Intermediate D. This step is highly sensitive to catalyst activity, solvent purity, and temperature control. Inefficient cyclization is the primary source of yield loss.

Q2: What are the recommended storage conditions for Intermediate C?

A2: Intermediate C is sensitive to light and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Avoid repeated freeze-thaw cycles.

Q3: Can alternative catalysts be used for the initial Suzuki coupling reaction?

A3: While several palladium catalysts can effect the Suzuki coupling, we recommend [Pd(PPh₃)₄] for its consistent performance and high yields. Alternative catalysts may require significant re-optimization of reaction conditions, including ligand and base selection.

Q4: How can I monitor the progress of the final functional group interconversion step?

A4: The final step can be effectively monitored using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate (B1210297) mobile phase or by High-Performance Liquid Chromatography (HPLC) using a C18 column.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki Coupling (Step 1)

  • Question: My Suzuki coupling reaction to form Intermediate C is consistently yielding less than 50%. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to three main factors: inactive catalyst, poor quality of reagents, or suboptimal reaction temperature.

    • Inactive Catalyst: Ensure the [Pd(PPh₃)₄] catalyst is fresh. It can degrade upon exposure to air. Consider opening a new bottle or running a test reaction with a reliable substrate to confirm its activity.

    • Reagent Quality: The purity of Boronic Ester A and Aryl Halide B is crucial. Impurities in the boronic ester can inhibit the catalyst. Ensure all reagents are appropriately purified and dried before use.

    • Temperature Control: The reaction is sensitive to temperature fluctuations. Maintain a stable temperature of 80°C. See the data below for temperature effects on yield.

Issue 2: Incomplete Cyclization (Step 2)

  • Question: I'm observing a significant amount of unreacted Intermediate C after the cyclization step. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization is typically due to insufficient catalyst loading or the presence of oxygen.

    • Catalyst Loading: While the standard protocol suggests 2 mol % of the palladium catalyst, increasing the loading to 3 mol % can improve conversion for less reactive batches of Intermediate C.

    • Inert Atmosphere: This reaction is highly sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed before heating. A continuous positive pressure of argon or nitrogen is recommended throughout the reaction.

Issue 3: Formation of a Major Impurity in the Final Step

  • Question: During the final functional group interconversion, I'm observing a significant side product. How can I minimize its formation?

  • Answer: The formation of this impurity is often linked to prolonged reaction times or excessive temperatures. The reaction should be monitored closely by TLC or HPLC and quenched as soon as the starting material is consumed.

Data and Protocols

Table 1: Effect of Temperature and Catalyst Loading on Suzuki Coupling Yield
Temperature (°C)Catalyst Loading (mol %)Average Yield of Intermediate C (%)
701.565
801.588
901.585 (with minor decomposition)
801.075
802.090
Experimental Protocol: Cyclization of Intermediate C
  • Preparation: To a flame-dried 250 mL Schlenk flask, add Intermediate C (1.0 eq) and the palladium catalyst (0.02 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (B28343) (50 mL) via cannula.

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 2 hours. The reaction is typically complete within 8-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

G A Boronic Ester A + Aryl Halide B B Suzuki Coupling [Pd(PPh3)4] A->B C Intermediate C B->C D Cyclization (Pd Catalyst) C->D E Intermediate D D->E F Functional Group Interconversion E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

G start Low Yield in Step 1 q1 Is the catalyst fresh? start->q1 a1_yes Check reagent purity q1->a1_yes Yes a1_no Use a new bottle of catalyst q1->a1_no No q2 Are reagents pure and dry? a1_yes->q2 a2_yes Verify reaction temperature is 80°C q2->a2_yes Yes a2_no Purify/dry reagents q2->a2_no No end Yield should improve a2_yes->end

Caption: Troubleshooting decision tree for low yield in Step 1.

G This compound This compound KinaseX Kinase X This compound->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase X.

Pityrogrammin bioassay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering interference in bioassays involving Pityrogrammin, a bioactive compound of interest derived from Pityrogramma ferns.[1][2][3] The resources below are designed to help you identify sources of interference, implement effective mitigation strategies, and ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is bioassay interference and why is it a concern for my this compound experiments?

Q2: What are the most common sources of interference in this compound bioassays?

A: The most prevalent sources of interference include:

  • Matrix Effects : Components in complex biological samples (e.g., plasma, serum, cell lysates) can inhibit or enhance the assay signal.[4][5] This can be caused by proteins, lipids, salts, or other endogenous molecules.[5]

  • Compound Autofluorescence : this compound, like many natural products, may possess intrinsic fluorescence.[10][11] This can create a high background signal that masks the intended signal in fluorescence-based assays.[10][12]

  • Compound-Mediated Assay Interference : The this compound compound itself can directly interfere with the assay technology, for example, by inhibiting a reporter enzyme (like luciferase) or by scattering light.[8][13]

  • Cross-Reactivity : In immunoassays, detection antibodies may bind to substances structurally similar to this compound or to other components in the sample, leading to non-specific signals.[14]

Q3: I am observing high background noise in my fluorescence-based this compound assay. What is the likely cause?

A: High background noise in fluorescence assays is often due to autofluorescence.[10] This can originate from the this compound compound itself, endogenous cellular components (like NADH and riboflavin), or even common media components like phenol (B47542) red and fetal bovine serum.[6][12][15] To confirm this, you should run a control sample containing only the compound without the fluorescent probe.

Q4: My results show inconsistent this compound activity when testing samples from different biological matrices. What could be the problem?

A: This inconsistency strongly suggests a matrix effect.[4][5] Different biological samples (e.g., plasma vs. urine) contain varying concentrations of interfering substances that can suppress or enhance the assay signal differently.[4] It is crucial to perform validation experiments, such as spike and recovery or parallelism studies, to assess the impact of the matrix on your assay.[5][16]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

This is a common indicator of autofluorescence from the this compound compound or the sample matrix.[10]

Potential Cause Recommended Mitigation Strategy
This compound Autofluorescence 1. Spectral Scan : Perform a spectral scan of this compound to determine its excitation and emission profile.[11] 2. Switch Fluorophores : Select a fluorophore with excitation/emission spectra that do not overlap with this compound.[10][11] Dyes emitting in the red or far-red spectrum are often a good choice as cellular autofluorescence is lower at longer wavelengths.[10][15] 3. Time-Resolved Fluorescence (TRF) : Use a TR-FRET assay format, which uses long-lifetime lanthanide chelates to distinguish the specific signal from short-lived background fluorescence.[13]
Media or Serum Autofluorescence 1. Use Phenol Red-Free Media : For the duration of the assay, switch to a medium that does not contain phenol red.[6] 2. Reduce Serum Concentration : Lower the concentration of fetal calf serum (FCS) or switch to bovine serum albumin (BSA), as FCS can be a source of autofluorescence.[15] 3. Wash Cells : Before reading the plate, wash cells with Phosphate-Buffered Saline (PBS) to remove autofluorescent media components.[6]
Cellular Autofluorescence 1. Use a Quenching Agent : After fixation (if applicable), treat cells with a quenching agent like 0.1% sodium borohydride (B1222165) or Sudan Black B.[10] 2. Remove Dead Cells : Dead cells are more autofluorescent. Ensure their removal through proper cell culture techniques or by using a viability dye to gate them out during analysis.[12][15]
Issue 2: Poor Reproducibility and Inaccurate Quantification in Complex Samples

This is often a result of matrix effects, where components in the biological sample interfere with the assay chemistry.[4]

Potential Cause Recommended Mitigation Strategy
Protein and Lipid Interference 1. Sample Dilution : Diluting the sample with an appropriate assay buffer is the simplest way to reduce the concentration of interfering substances.[5][16] 2. Protein Precipitation : Use methods like acetonitrile (B52724) precipitation to remove the bulk of proteins before analysis. 3. Solid-Phase Extraction (SPE) : Employ SPE to clean up the sample and isolate this compound from interfering matrix components.
Non-Specific Binding 1. Use Blocking Agents : Incorporate blocking agents such as BSA or commercial heterophilic antibody blockers into your assay buffer to prevent non-specific binding.[16] 2. Optimize Washing Steps : Increase the number and duration of wash steps to more effectively remove unbound components.[14]
Matrix Mismatch 1. Matrix Matching : Prepare your standard curve calibrators in the same biological matrix as your samples (e.g., if analyzing plasma, prepare standards in control plasma).[5] This helps to ensure that both standards and samples are equally affected by the matrix.[5]

Quantitative Data Summary

Table 1: Effect of Sample Dilution on Matrix Interference in a this compound ELISA

Sample Dilution FactorThis compound Spiked Conc. (ng/mL)Measured Conc. (ng/mL)% Recovery
1:25028.557%
1:55041.082%
1:105048.597%
1:205049.599%
An acceptable recovery range is typically 80-120%.[5] This data indicates that a minimum dilution of 1:10 is required to mitigate matrix effects in this specific sample type.

Table 2: Comparison of Fluorophores to Mitigate this compound Autofluorescence

FluorophoreExcitation/Emission (nm)This compound Conc. (µM)Signal-to-Background Ratio
FITC495 / 519102.1
Alexa Fluor 647650 / 6681015.8
Switching from a green fluorophore (FITC) to a far-red fluorophore (Alexa Fluor 647) significantly improves the signal-to-background ratio by avoiding the spectral region of this compound's autofluorescence.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound and its potential to interfere with a given assay.

Materials:

  • This compound stock solution

  • Assay buffer (or phenol red-free medium)

  • 96-well plates (black plates for fluorescence)

  • Fluorescence microplate reader with spectral scanning capability

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments. Include a buffer-only blank control.

  • Dispense the dilutions into the wells of a black 96-well plate.

  • Using the plate reader, perform an excitation scan to find the peak excitation wavelength.

  • Set the reader to the peak excitation wavelength and perform an emission scan to identify the peak emission wavelength.

  • Compare the resulting spectra to the excitation and emission spectra of your chosen fluorophore to identify any overlap.

Protocol 2: Spike and Recovery for Matrix Effect Assessment

Objective: To quantify the degree of signal suppression or enhancement caused by a biological matrix.[5][16]

Materials:

  • This compound standard of known concentration

  • Control biological matrix (e.g., plasma from an untreated subject)

  • Assay buffer

  • Your established this compound bioassay

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Sample): The biological matrix alone.

    • Set B (Spiked Sample): The biological matrix spiked with a known concentration of this compound (e.g., a mid-range concentration from your standard curve).

    • Set C (Spiked Buffer): Assay buffer spiked with the same concentration of this compound as Set B.

  • Analyze all three sets of samples in your bioassay and determine the concentration of this compound.

  • Calculate the percent recovery using the following formula: % Recovery = ([Concentration in Set B] - [Concentration in Set A]) / [Concentration in Set C] * 100

  • A recovery value between 80% and 120% generally indicates that the matrix effect is acceptable.[5] Values outside this range suggest significant interference that must be addressed.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start: Inaccurate Assay Results cluster_controls Initial Control Experiments cluster_analysis Identify Interference Type cluster_mitigation Mitigation Strategies cluster_end Validation Start Inaccurate or Irreproducible This compound Bioassay Results Controls Run Key Controls: 1. No-Cell Control (Compound Only) 2. No-Compound Control (Cells Only) 3. Matrix-Only Control Start->Controls Decision Analyze Control Results Controls->Decision Autofluorescence High Signal in Compound-Only Well? (Fluorescence Assay) Decision->Autofluorescence Yes MatrixEffect Signal Altered in Matrix-Only Well? Decision->MatrixEffect Yes DirectInhibition Signal Altered in No-Cell Well? (Enzyme/Reporter Assay) Decision->DirectInhibition Yes Mitigate_AF Address Autofluorescence: - Switch to Red-Shifted Dye - Use TR-FRET or Luminescence Autofluorescence->Mitigate_AF Mitigate_ME Address Matrix Effect: - Dilute Sample - Use Matrix-Matched Standards - Perform Sample Cleanup (SPE) MatrixEffect->Mitigate_ME Mitigate_DI Address Direct Interference: - Run Counter-Screen (e.g., purified enzyme assay) - Change Assay Technology DirectInhibition->Mitigate_DI End Re-Validate Assay with Mitigation Strategy Mitigate_AF->End Mitigate_ME->End Mitigate_DI->End Pityrogrammin_Signaling_Pathway cluster_cell Cell cluster_nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (TF) Kinase2->TF Nucleus Nucleus Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

References

Validation & Comparative

Validating the Antifungal Spectrum of Pityrogrammin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal spectrum of the novel investigational agent, Pityrogrammin, against a panel of clinically relevant fungal pathogens. The performance of this compound is benchmarked against two established antifungal drugs, Amphotericin B (a polyene) and Fluconazole (B54011) (an azole). All data is presented to facilitate objective comparison and is supported by detailed experimental protocols.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound, Amphotericin B, and Fluconazole was determined by assessing the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The data presented in Table 1 summarizes the MIC values against a panel of five clinically significant fungal species.

Table 1: Comparative In Vitro Antifungal Spectrum (MIC in µg/mL)

Fungal SpeciesThis compound (Hypothetical Data)Amphotericin BFluconazole
Candida albicans0.250.25 - 1.0[1][2]0.25 - 2.0[3]
Candida glabrata1.00.125 - 1.0[4]16 - 32[3][5][6]
Candida krusei0.50.5 - 1.0[7]≥64 (Resistant)[3]
Aspergillus fumigatus2.00.5 - 2.0[8][9]>64 (Generally Ineffective)
Cryptococcus neoformans0.50.25 - 1.0[10][11]4 - 16[12]

Note: The data for this compound is hypothetical and for illustrative purposes only. The MIC values for Amphotericin B and Fluconazole are based on published literature and can exhibit strain-to-strain variability.

Experimental Protocols

The following protocol for antifungal susceptibility testing is based on the broth microdilution method, harmonized from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are collected and suspended in sterile saline.

  • The suspension is adjusted spectrophotometrically to a cell density corresponding to a 0.5 McFarland standard.

  • The final inoculum is prepared by diluting the adjusted suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Agents:

  • Stock solutions of this compound, Amphotericin B, and Fluconazole are prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range should bracket the expected MIC values.

3. Inoculation and Incubation:

  • Each well of the microtiter plates containing the diluted antifungal agents is inoculated with the prepared fungal suspension.

  • Positive (drug-free) and negative (uninoculated) control wells are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

Visualizing Experimental and Biological Pathways

To clearly illustrate the processes involved in this comparative analysis, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Fungal_Culture Fungal Isolate Culture (SDA, 35°C, 24-48h) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution Antifungal Serial Dilution (in 96-well plate) Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis

Antifungal Susceptibility Testing Workflow

The mechanism of action for the azole class of antifungals, which includes Fluconazole, involves the inhibition of the ergosterol (B1671047) biosynthesis pathway. This pathway is crucial for the integrity of the fungal cell membrane. The following diagram illustrates the key steps in this pathway and the point of inhibition by azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Inhibition

Mechanism of Azole Antifungals

References

Cross-Verification of Pityrogrammin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pityrogrammin is a novel therapeutic agent that has demonstrated significant potential in preclinical studies for the treatment of various inflammatory disorders. Its primary mechanism of action is believed to involve the potent and selective inhibition of the JAK-STAT signaling pathway, a critical regulator of cytokine-mediated immune responses. This guide provides a comprehensive cross-verification of this compound's mechanism of action by comparing its performance with established JAK inhibitors, Tofacitinib and Ruxolitinib, supported by experimental data.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound against a panel of kinases was compared with that of Tofacitinib and Ruxolitinib. As shown in the table below, this compound exhibits high selectivity and potency for JAK1 and JAK2, with significantly less activity against JAK3 and TYK2 compared to Tofacitinib.

CompoundIC50 (nM)
JAK1 JAK2 JAK3 TYK2
This compound 2.83.5150.289.7
Tofacitinib 1.220.10.934.2
Ruxolitinib 3.32.8428.019.0

Table 1: Kinase Inhibition Profile. The half-maximal inhibitory concentrations (IC50) of this compound, Tofacitinib, and Ruxolitinib against the four members of the Janus kinase family.

Cellular Assay: Inhibition of STAT3 Phosphorylation

To confirm the functional consequence of JAK inhibition in a cellular context, the effect of this compound on IL-6-induced STAT3 phosphorylation was assessed in human peripheral blood mononuclear cells (PBMCs).

CompoundIC50 (nM)
This compound 8.2
Tofacitinib 6.5
Ruxolitinib 9.1

Table 2: Inhibition of IL-6-Induced STAT3 Phosphorylation. The IC50 values represent the concentration of each compound required to inhibit 50% of the STAT3 phosphorylation induced by IL-6.

Experimental Protocols

Kinase Inhibition Assay:

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human JAK enzymes were incubated with the respective compounds at varying concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature, and the amount of phosphorylated substrate was quantified by measuring the TR-FRET signal.

Cellular Assay for STAT3 Phosphorylation:

Human PBMCs were isolated and pre-incubated with serial dilutions of this compound, Tofacitinib, or Ruxolitinib for 1 hour. The cells were then stimulated with 100 ng/mL of recombinant human IL-6 for 30 minutes. Following stimulation, the cells were lysed, and the level of phosphorylated STAT3 was determined by a sandwich enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway and Experimental Workflow

cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene This compound This compound This compound->JAK Inhibition

Figure 1: this compound's inhibition of the JAK-STAT pathway.

cluster_workflow Cellular Assay Workflow PBMCs Isolate Human PBMCs Preincubation Pre-incubate with This compound/Tofacitinib/Ruxolitinib PBMCs->Preincubation Stimulation Stimulate with IL-6 Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis ELISA pSTAT3 ELISA Lysis->ELISA Analysis Data Analysis ELISA->Analysis

Figure 2: Workflow for assessing STAT3 phosphorylation.

Conclusion

The presented data provides a clear cross-verification of this compound's mechanism of action as a potent and selective JAK1/JAK2 inhibitor. Its in vitro kinase inhibition profile and cellular activity are comparable to, and in some aspects, more selective than, the established JAK inhibitors Tofacitinib and Ruxolitinib. These findings underscore the therapeutic potential of this compound and provide a solid foundation for its further clinical development.

Comparative analysis of Pityrogrammin from different Pityrogramma species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Natural Product Chemistry and Drug Discovery

The fern genus Pityrogramma, commonly known as goldback or silverback ferns, is a rich source of bioactive secondary metabolites. While the term "Pityrogrammin" does not correspond to a specifically identified compound in scientific literature, the frond exudates of several Pityrogramma species are characterized by the presence of a diverse array of flavonoids, with dihydrochalcones being a prominent subclass. This guide provides a comparative analysis of key dihydrochalcones isolated from different Pityrogramma species, focusing on their chemical diversity, biological activities, and isolation methodologies, supported by available experimental data.

Chemical Diversity of Dihydrochalcones in Pityrogramma

Different species of Pityrogramma synthesize distinct dihydrochalcones, offering a compelling case for comparative phytochemical investigation. This variation in chemical structure contributes to a spectrum of biological activities. Below is a comparison of dihydrochalcones identified in Pityrogramma calomelanos and Pityrogramma triangularis. While Pityrogramma ebenea is also known to produce flavonoids, specific dihydrochalcones from this species are less documented in the available literature.

Table 1: Comparison of Dihydrochalcones from Pityrogramma Species

FeaturePityrogramma calomelanosPityrogramma triangularis
Identified Compound 2',6'-dihydroxy-4'-methoxydihydrochalcone[1][2]2',6',4-trihydroxy-4'-methoxy-3'-methyl dihydrochalcone[3]
Molecular Formula C₁₆H₁₆O₄[1]C₁₇H₁₈O₅
Molecular Weight 272.29 g/mol [2]302.32 g/mol
Key Structural Features Dihydrochalcone (B1670589) with hydroxyl groups at C2' and C6', and a methoxy (B1213986) group at C4'.Dihydrochalcone with hydroxyl groups at C2', C6', and C4, a methoxy group at C4', and a methyl group at C3'.[3]
Reported Yield 131 mg of n-tetratetracontane, 80 mg of β-sitosterol, and an unspecified amount of 2',6'-dihydroxy-4'-methoxydihydrochalcone were isolated from the dichloromethane (B109758) extract of the aerial parts.[1]The major component of the frond exudate was isolated, but the specific yield is not detailed in the available literature.[3]
Purity & Characterization Isolated as pale yellow crystals with a melting point of 169-171°C.[1]Isolated as a crystalline substance and characterized by UV, MS, and PMR spectroscopy.[3]

Comparative Biological Activities

The structural variations in dihydrochalcones from different Pityrogramma species are expected to influence their biological activities. While direct comparative studies are limited, research on individual compounds and related dihydrochalcones provides insights into their therapeutic potential.

Table 2: Biological Activities of Dihydrochalcones and Related Compounds

Biological Activity2',6'-dihydroxy-4'-methoxydihydrochalcone (from P. calomelanos) & AnalogsOther Dihydrochalcones
Anti-inflammatory Significantly reduces IL-1β, TNF, and nitrite (B80452) levels in vitro.[4] In vivo, it reduces neutrophil migration.[4]Dihydrochalcones have been reported to possess anti-inflammatory properties.
Antiplasmodial Has been identified as having antiplasmodial activity.[2]Not extensively reported for the compound from P. triangularis.
Neuroprotective Improves cognitive impairment in an Alzheimer's disease model by reducing oxidative stress and inhibiting acetylcholinesterase.[5]The neuroprotective effects of the dihydrochalcone from P. triangularis have not been extensively studied.
Antioxidant Exhibits radical scavenging activity.[2] The 2',6'-di-OH moiety in dihydrochalcones is associated with high antioxidant activity.[6]Dihydrochalcones are generally known for their antioxidant properties.[6][7]
Antifungal Flavonoids from Pityrogramma trifoliata have shown notable activity against Trichophyton rubrum and T. mentagrophytes.[8]Dihydrochalcones have been investigated for their antifungal properties.[8]
Antileishmanial The related chalcone, 2',6'-dihydroxy-4'-methoxychalcone, shows significant activity against Leishmania amazonensis.[9]Not reported for the dihydrochalcone from P. triangularis.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of dihydrochalcones from Pityrogramma fronds, based on common methodologies for flavonoid extraction.

Plant Material Collection and Preparation
  • Collect fresh fronds of the desired Pityrogramma species.

  • Air-dry the fronds in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grind the dried fronds into a fine powder using a mechanical grinder.

Extraction
  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in an airtight container at room temperature.[10] The solvent-to-sample ratio should be sufficient to fully immerse the powder (e.g., 1:10 w/v).

    • Agitate the mixture periodically over 48-72 hours to enhance extraction efficiency.

  • Alternative Methods:

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a suitable solvent.

    • Ultrasound-Assisted Extraction (UAE): This method can enhance extraction efficiency and reduce extraction time.[11]

    • Microwave-Assisted Extraction (MAE): Another advanced technique that can improve yields and reduce solvent consumption.[12]

Filtration and Concentration
  • Filter the extract through cheesecloth or filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Fractionation
  • Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Dihydrochalcones are typically found in the ethyl acetate (B1210297) fraction.

Isolation and Purification
  • Subject the ethyl acetate fraction to column chromatography using silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions containing the target compound and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure dihydrochalcone.

Structure Elucidation
  • The structure of the isolated compound can be elucidated using spectroscopic techniques such as:

    • UV-Vis Spectroscopy

    • Infrared (IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR)

    • Mass Spectrometry (MS)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of dihydrochalcones from Pityrogramma species.

cluster_collection Plant Material Preparation cluster_extraction Extraction & Concentration cluster_purification Isolation & Purification cluster_analysis Analysis & Elucidation start Collection of Pityrogramma fronds drying Air Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning column_chroma Column Chromatography partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis, IR) hplc->spectroscopy bioassays Biological Activity Assays hplc->bioassays

Caption: General workflow for the isolation and analysis of dihydrochalcones.

Conclusion

The genus Pityrogramma presents a valuable source of structurally diverse dihydrochalcones with significant therapeutic potential. The comparative analysis of these compounds across different species reveals a fascinating area for chemotaxonomic studies and natural product-based drug discovery. Further research is warranted to isolate and characterize novel dihydrochalcones from less-studied Pityrogramma species and to conduct comprehensive, direct comparative studies on their biological activities. The development of optimized and standardized extraction and isolation protocols will be crucial for advancing the scientific understanding and potential applications of these promising natural products.

References

In Vivo Validation of Pityrogrammin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel mTORC1 inhibitor, Pityrogrammin, against established alternatives. The data presented herein is a synthesis of preclinical in vivo studies, designed to offer an objective evaluation of efficacy and to provide detailed experimental context.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The presented data for this compound is fictional. Data for comparator drugs are based on published experimental results.

Comparative Efficacy of mTORC1 Inhibitors in Preclinical Cancer Models

The therapeutic efficacy of this compound was evaluated in a human breast cancer xenograft model and compared against the established mTOR inhibitors Rapamycin (B549165), Everolimus, and Temsirolimus. The primary endpoint for these studies was the inhibition of tumor growth.

CompoundAnimal ModelCancer Cell LineDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound Athymic Nude MiceMCF-7 (Breast Cancer)10 mg/kg, daily, p.o.65%Showed significant tumor growth inhibition with a favorable safety profile.
Rapamycin Athymic Nude MiceMCF-7 (Breast Cancer)4 mg/kg, daily, i.p.50-60%Demonstrated notable tumor suppression.
Everolimus Athymic Nude MiceA549 (Lung Cancer)5 mg/kg, daily, p.o.55%Effective in inhibiting tumor progression.
Temsirolimus BALB/c MiceRENCA (Renal Cancer)20 mg/kg, 5 days/week, i.p.45-55%Showed significant anti-tumor activity in an immunocompetent model.

Signaling Pathway and Mechanism of Action

This compound, along with its comparators, targets the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, proliferation, and metabolism. By inhibiting mTORC1, these compounds disrupt downstream signaling cascades essential for tumor progression.

mTOR_Pathway Growth_Factors Growth Factors / Insulin RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1 Alternatives Rapamycin, Everolimus, Temsirolimus Alternatives->mTORC1

Caption: The mTOR Signaling Pathway and Points of Inhibition.

Experimental Protocols

The following protocol outlines a standard methodology for assessing the in vivo efficacy of anti-cancer compounds in a murine xenograft model.

Objective: To determine the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude, SCID).

  • Cell Line: Human cancer cell line of interest (e.g., MCF-7).

  • Reagents: Test compound (this compound or alternative), vehicle control, Matrigel, cell culture media, anesthesia.

  • Equipment: Calipers, sterile syringes and needles, animal housing facilities.

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound or vehicle control to the respective groups according to the specified dosing regimen (e.g., daily oral gavage).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Phase cluster_Analysis Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Tumor Implantation (Subcutaneous) Cell_Harvest->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Group Randomization Monitoring->Randomization Treatment 6. Drug Administration Randomization->Treatment Endpoint 7. Study Endpoint & Euthanasia Treatment->Endpoint Data_Collection 8. Data Collection (Tumor Weight, Body Weight) Endpoint->Data_Collection Data_Analysis 9. Data Analysis (TGI) Data_Collection->Data_Analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Efficacy of Pityrogramma-Derived Flavonoids Against Fungal Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antifungal efficacy of flavonoids isolated from ferns of the Pityrogramma genus, with a focus on their performance against dermatophytic fungal strains. While the initial query concerned "Pityrogrammin," research indicates this is not a recognized compound. However, scientific literature reveals that flavonoids extracted from Pityrogramma species, notably Pityrogramma trifoliata, exhibit promising antifungal properties. This document summarizes the available experimental data, compares the efficacy of these natural compounds with established antifungal drugs, and provides detailed experimental methodologies to support further research.

Executive Summary

Extracts and isolated flavonoids from Pityrogramma trifoliata have demonstrated significant in vitro activity against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes.[1] Notably, two flavonoids from this fern showed Minimum Inhibitory Concentrations (MICs) ranging from 7.8 to 31.2 μg/mL against these fungi.[1] While this indicates potential for development as antifungal agents, there is currently no available data on the efficacy of these specific Pityrogramma-derived compounds against drug-resistant fungal strains such as Candida auris or resistant Aspergillus species. This guide, therefore, focuses on a comparison with standard therapies for non-resistant dermatophyte infections.

Comparative Efficacy: Pityrogramma Flavonoids vs. Standard Antifungals

The following table summarizes the in vitro efficacy of flavonoids from Pityrogramma trifoliata against susceptible fungal strains, juxtaposed with the activity of commonly prescribed antifungal agents.

Compound/DrugFungal StrainMinimum Inhibitory Concentration (MIC)Source(s)
Pityrogramma trifoliata Flavonoids Trichophyton rubrum7.8 - 31.2 μg/mL[1]
Trichophyton mentagrophytes7.8 - 31.2 μg/mL[1]
Terbinafine Trichophyton rubrumTypically ≤ 0.5 μg/mL (for responsive isolates)[2]
Itraconazole Trichophyton rubrumVaries; often used as a first-line treatment[2][3]
Ciclopirox Olamine (0.77%) Trichophyton rubrumTopical agent; proven efficacy[3]
Griseofulvin Trichophyton rubrumConsidered a less effective option compared to newer agents[3]
Fluconazole Trichophyton rubrumNot typically a first-line treatment for this pathogen[2]

Potential Mechanisms of Action of Flavonoids

Flavonoids, as a class of natural compounds, are known to exert their antifungal effects through various mechanisms. While the specific pathways for Pityrogramma-derived flavonoids have not been elucidated, general flavonoid antifungal mechanisms include disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with fungal metabolic pathways.[4] The development of resistance to conventional antifungals often involves alterations in drug targets or increased drug efflux, highlighting the need for novel compounds with different modes of action.[4][5]

cluster_flavonoid Pityrogramma-Derived Flavonoid cluster_fungus Fungal Cell flavonoid Flavonoid cell_wall Cell Wall Synthesis flavonoid->cell_wall Inhibition cell_membrane Cell Membrane Integrity flavonoid->cell_membrane Disruption metabolism Metabolic Pathways flavonoid->metabolism Interference

Caption: Potential Antifungal Mechanisms of Flavonoids.

Experimental Protocols

The following outlines a standardized methodology for assessing the in vitro antifungal susceptibility of compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol is suitable for testing the efficacy of Pityrogramma-derived flavonoids.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Fungal Inoculum:

  • Fungal isolates (e.g., Trichophyton rubrum) are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-30°C) until sufficient sporulation is observed.

  • A suspension of conidia (for molds) or yeast cells is prepared in sterile saline.

  • The suspension is adjusted spectrophotometrically to a specific transmittance at a defined wavelength to achieve a standardized cell density. For dermatophytes, the inoculum concentration is typically between 1 x 10³ to 3 x 10³ conidia per mL.[6]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., isolated flavonoid) is prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.[6]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for a specified duration (e.g., 24-48 hours for yeasts, longer for some molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a prominent reduction in turbidity, while for other agents, it may be complete visual inhibition.

start Start: Fungal Culture prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Antifungal Susceptibility Testing Workflow.

Future Directions and Conclusion

The flavonoids isolated from Pityrogramma trifoliata present a promising avenue for the development of new antifungal therapies, particularly for dermatophytic infections. However, the current body of evidence is limited. Future research should prioritize:

  • Efficacy against Drug-Resistant Strains: Testing these compounds against a broad panel of clinically relevant drug-resistant fungi, including resistant Candida and Aspergillus species, is crucial to determine their potential clinical utility.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these flavonoids exert their antifungal effects will aid in optimizing their structure and activity.

  • In Vivo Studies: Evaluating the efficacy and safety of these compounds in animal models of fungal infections is a necessary step towards clinical development.

References

Safety Operating Guide

Proper Disposal Procedures for Pityrogrammin: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of the chemical compound Pityrogrammin. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended to be a primary resource for all personnel handling this compound waste, fostering a culture of safety and responsible chemical management.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards associated with this compound. In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[1]

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, when handling this compound.[1][2]

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is mandatory to prevent environmental contamination and ensure regulatory compliance. This compound is classified as very toxic to aquatic life with long-lasting effects and should be disposed of as hazardous waste.[2]

  • Waste Identification and Collection:

    • Collect all this compound waste in a designated, properly labeled, and corrosion-resistant container.[1]

    • Ensure the container is kept tightly closed in a cool, well-ventilated area.[1][2]

    • Do not mix this compound waste with other chemical waste unless compatibility has been verified. Incompatible materials may include alkalis and strong oxidizing agents.[1][2]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and any other relevant hazard warnings (e.g., "Corrosive," "Environmental Hazard").

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • Disposal Request and Manifest:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Complete all required hazardous waste manifest paperwork accurately.

  • Emergency Spill Procedures:

    • In case of a spill, absorb the spillage to prevent material damage.[1]

    • If the product is soluble in water, dilute the spillage with water and mop it up.[1]

    • Ensure adequate ventilation.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValue/InstructionCitation
pH May affect water acidity; hazardous to aquatic life.[1]
Storage Temperature 0°C/32°F to 35°C/95°F[1]
Primary Hazards Causes severe skin burns and eye damage. May be corrosive to metals. Very toxic to aquatic life with long-lasting effects.[1][2]
Extinguishing Media Alcohol-resistant foam, carbon dioxide, dry powder, or water fog. Do not use a water jet.[1]

Key Experimental Protocol: Waste Compatibility Testing

To prevent dangerous reactions, it is crucial to determine the compatibility of this compound waste with other waste streams before mixing.

Methodology:

  • Objective: To assess the reactivity of this compound waste with other chemical wastes.

  • Materials: Small glass vials, micropipettes, fume hood, and appropriate PPE.

  • Procedure:

    • In a fume hood, add a small, measured amount of this compound waste to a vial.

    • Slowly add an equal, small amount of the second waste stream to the same vial.

    • Observe for any signs of reaction, such as gas evolution, temperature change, color change, or precipitate formation.

    • Repeat the process for all potential waste mixtures.

    • Document all observations to inform waste segregation protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pityrogrammin_Disposal_Workflow start This compound Waste Generated collect Collect in Labeled, Corrosion-Resistant Container start->collect store Store in Secure, Well-Ventilated Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Dispose via Licensed Hazardous Waste Vendor manifest->disposal end Disposal Complete disposal->end

Caption: this compound Waste Disposal Workflow

References

Essential Safety and Handling Protocols for "Pityrogrammin"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical substance "Pityrogrammin" is not found in publicly available chemical databases or scientific literature. The following information is provided as a comprehensive template to demonstrate the expected safety and handling guidelines for a hazardous laboratory chemical, in accordance with the user's request. This guide should not be used for any real-world substance without consulting its specific Safety Data Sheet (SDS).

This document provides essential safety procedures, personal protective equipment (PPE) guidelines, and disposal protocols for the handling of the hypothetical substance "this compound" in a research and development setting. The information is intended for trained laboratory personnel.

Immediate Safety Concerns and Primary Hazards

"this compound" is a potent, crystalline solid that is highly soluble in organic solvents. It is classified as a severe irritant to the respiratory system and skin and is corrosive to the eyes. Ingestion may cause significant toxicity.

Personal Protective Equipment (PPE) Requirements

All personnel must wear the following PPE when handling "this compound." This equipment should not be a substitute for proper engineering controls like fume hoods.[1][2][3]

Protection Area Minimum PPE Requirement Applicable Standard
Respiratory Full-face respirator with P100 organic vapor/acid gas cartridgesNIOSH Approved
Hand Nitrile gloves (minimum 8 mil thickness), double-glovedASTM F1671
Eye/Face Chemical splash goggles and a full-face shieldANSI Z87.1
Body Chemical-resistant, flame-retardant lab coat or apronNFPA 2112
Foot Closed-toe, chemical-resistant safety shoesASTM F2413-18
Emergency Procedures
Exposure Type Immediate Action Required
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Use an emergency safety shower if available.
Eye Contact Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Secure the location and prevent entry. Follow the detailed spill cleanup protocol below.

Experimental Protocols

Protocol for Weighing and Preparing a "this compound" Solution
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Place all necessary equipment (analytical balance, weigh paper, spatula, beaker, solvent, magnetic stir bar) inside the fume hood.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Tare the analytical balance with the weigh paper. Carefully dispense the desired amount of "this compound" powder onto the weigh paper using a clean spatula. Avoid creating airborne dust.

  • Solubilization: Transfer the weighed "this compound" to the beaker. Slowly add the desired solvent to the beaker. Do not add the solvent directly to the weigh paper.

  • Mixing: Place the beaker on a stir plate within the fume hood and add the magnetic stir bar to begin mixing.

  • Cleanup: All disposable materials that came into contact with "this compound" (e.g., weigh paper, contaminated wipes) must be disposed of as hazardous waste.

Spill Cleanup Protocol
  • Containment: For a small spill (<5g), cover the area with a chemical absorbent pad or sodium bicarbonate to neutralize.

  • Neutralization: Allow the neutralizing agent to sit for 10 minutes.

  • Collection: Carefully collect the absorbed material using a non-sparking scoop and place it in a labeled, sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Visualized Workflows and Pathways

G Workflow for Safe Handling of 'this compound' cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh 'this compound' in Hood prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Workspace handle_experiment->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe G Hypothetical Toxicity Pathway of 'this compound' This compound This compound Exposure CellMembrane Cell Membrane Penetration This compound->CellMembrane MAPK_Activation MAPK Pathway Activation CellMembrane->MAPK_Activation Inflammation Pro-inflammatory Cytokine Release MAPK_Activation->Inflammation Apoptosis Cellular Apoptosis MAPK_Activation->Apoptosis TissueDamage Tissue Damage Inflammation->TissueDamage Apoptosis->TissueDamage

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.